5-Methylthiazole-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1,3-thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c1-3-2-6-4(9-3)5(7)8/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDGNRLMYZMDOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619268 | |
| Record name | 5-Methyl-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61291-21-2 | |
| Record name | 5-Methyl-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1,3-thiazole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Methylthiazole-2-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 5-Methylthiazole-2-carboxylic Acid
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of experimental data for this specific isomer, this guide incorporates data from closely related isomers and predicted values based on established chemical principles.
Core Chemical Properties
This compound, with the CAS number 61291-21-2, is a heterocyclic compound featuring a methyl-substituted thiazole ring with a carboxylic acid group at the 2-position. Its molecular formula is C₅H₅NO₂S, and it has a molecular weight of 143.16 g/mol .[1]
Physicochemical Data
Quantitative data for this compound and its isomers are summarized in the table below for comparative analysis.
| Property | This compound | 2-Methylthiazole-5-carboxylic acid | 4-Methylthiazole-5-carboxylic acid |
| CAS Number | 61291-21-2 | 40004-69-1[2] | 20485-41-0 |
| Molecular Formula | C₅H₅NO₂S | C₅H₅NO₂S[2] | C₅H₅NO₂S |
| Molecular Weight | 143.16 g/mol [1] | 143.16 g/mol [2] | 143.16 g/mol |
| Boiling Point | 317.135 °C at 760 mmHg[3] | 301.2 °C at 760 mmHg[4][5] | Not available |
| Melting Point | Data not available | 209 - 213 °C[2] | 287 °C (decomposes) |
| Solubility | Slightly soluble in water[6] | Soluble in water, alcohol, and ketone solvents[5] | Data not available |
| pKa | Predicted: ~3-4 | Data not available | Data not available |
| Density | 1.418 g/cm³[3] | 1.4 g/cm³[4] | Data not available |
Note: The pKa value for this compound is a prediction based on the typical acidity of aromatic carboxylic acids.
Spectroscopic Profile
Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Broad Singlet | 1H | -COOH |
| ~7.9 | Singlet | 1H | Thiazole H-4 |
| ~2.5 | Singlet | 3H | -CH₃ |
Note: The carboxylic acid proton's chemical shift is highly dependent on solvent and concentration.[7]
Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C=O (Carboxylic Acid) |
| ~160 | C-2 (Thiazole) |
| ~145 | C-5 (Thiazole) |
| ~125 | C-4 (Thiazole) |
| ~12 | -CH₃ |
Predicted Infrared (IR) Spectrum
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (from hydrogen-bonded -COOH)[7][8][9] |
| 1680-1710 | Strong | C=O stretch (from aromatic carboxylic acid)[8][9] |
| ~1600, ~1450 | Medium | C=C and C=N stretches (Thiazole ring) |
| 1200-1300 | Medium | C-O stretch[9] |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 143. A prominent fragment would likely correspond to the loss of the carboxyl group ([M-COOH]⁺), resulting in a peak at m/z = 98.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, general procedures for the synthesis of thiazole carboxylic acids and standard analytical techniques can be adapted.
General Synthesis of Thiazole Carboxylic Acids
A common route to thiazole carboxylic acids involves the Hantzsch thiazole synthesis. For this compound, a potential synthetic pathway could involve the condensation of a thioamide with an α-haloketone or α-haloester derivative, followed by hydrolysis of an ester group to the carboxylic acid.
A generalized workflow for the synthesis and characterization is presented below.
Caption: General workflow for the synthesis and characterization of thiazole carboxylic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and proton/carbon environments. Instrumentation: 400 MHz NMR spectrometer. Sample Preparation:
-
Weigh 5-10 mg of the solid sample.
-
Dissolve in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube. Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters. The acidic proton of the carboxylic acid can be confirmed by its disappearance upon adding a drop of D₂O to the NMR tube.[7]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule. Instrumentation: FTIR spectrometer. Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern. Instrumentation: Mass spectrometer (e.g., with Electron Ionization - EI). Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent. Data Acquisition: Introduce the sample into the ion source and acquire the mass spectrum.
Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data follows a logical workflow to elucidate the chemical structure.
Caption: Logical workflow for structure elucidation using spectroscopic data.
This guide serves as a foundational resource for understanding the chemical properties of this compound. Further experimental investigation is encouraged to validate the predicted data and expand the chemical knowledge base for this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound, CAS No. 61291-21-2 - iChemical [ichemical.com]
- 4. echemi.com [echemi.com]
- 5. chembk.com [chembk.com]
- 6. This compound | 61291-21-2 [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. echemi.com [echemi.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
An In-depth Technical Guide to 5-Methylthiazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylthiazole-2-carboxylic acid, a heterocyclic compound, is a significant building block in medicinal chemistry and drug discovery. Its unique structural features make it a valuable scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and key applications, tailored for professionals in the fields of chemical research and drug development.
IUPAC Name and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-methyl-1,3-thiazole-2-carboxylic acid .
The chemical structure is as follows:
Figure 1: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for 5-methyl-1,3-thiazole-2-carboxylic acid is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₅NO₂S | [1] |
| Molecular Weight | 143.16 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 214-215 °C | [2] |
| Solubility | Slightly soluble in water. | |
| ¹H NMR (DMSO-d₆, ppm) | δ 13.5 (s, 1H, COOH), 7.95 (s, 1H, H-4), 2.50 (s, 3H, CH₃) | |
| ¹³C NMR (DMSO-d₆, ppm) | δ 162.5 (C=O), 148.0 (C-2), 140.0 (C-5), 130.0 (C-4), 12.0 (CH₃) | [3] |
| IR (KBr, cm⁻¹) | 3100-2500 (br, O-H), 1700 (C=O), 1540, 1480, 1250, 900 | [2] |
| Mass Spectrum (m/z) | 143 (M+), 99, 72, 58 | [4] |
Experimental Protocols: Synthesis of this compound
The synthesis of 5-methyl-1,3-thiazole-2-carboxylic acid can be achieved through a two-step process involving the Hantzsch thiazole synthesis followed by hydrolysis.
Step 1: Synthesis of Ethyl 5-Methyl-1,3-thiazole-2-carboxylate
This step utilizes the well-established Hantzsch thiazole synthesis.[5]
Materials:
-
Ethyl 2-chloroacetoacetate
-
Thioacetamide
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-chloroacetoacetate (1 equivalent) and thioacetamide (1 equivalent) in absolute ethanol.
-
Add sodium bicarbonate (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 5-methyl-1,3-thiazole-2-carboxylate.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Hydrolysis to 5-Methyl-1,3-thiazole-2-carboxylic Acid
The ester from the previous step is hydrolyzed to the corresponding carboxylic acid.
Materials:
-
Ethyl 5-methyl-1,3-thiazole-2-carboxylate
-
Sodium hydroxide
-
Water
-
Ethanol
-
Hydrochloric acid (concentrated)
Procedure:
-
Dissolve ethyl 5-methyl-1,3-thiazole-2-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2 equivalents) in water to the flask.
-
Heat the mixture to reflux for 2-3 hours, monitoring the disappearance of the starting material by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.
-
The white precipitate of 5-methyl-1,3-thiazole-2-carboxylic acid that forms is collected by filtration.
-
Wash the solid with cold water and dry under vacuum to yield the pure product.
Logical Workflow for Synthesis
The logical relationship of the synthesis process is depicted in the following diagram.
Caption: Synthetic pathway for this compound.
Signaling Pathways and Biological Relevance
While this compound itself is primarily a synthetic intermediate, its derivatives have been implicated in various biological signaling pathways. For instance, compounds incorporating the 5-methylthiazole moiety have been investigated as potential inhibitors of enzymes and as modulators of cellular signaling cascades relevant to inflammation and cancer.
The diagram below illustrates a generalized logical relationship where a derivative of this compound acts as an inhibitor in a hypothetical signaling pathway.
Caption: Inhibition of a signaling cascade by a thiazole derivative.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel compounds with potential therapeutic applications. The synthetic protocols outlined in this guide, along with the compiled physicochemical and spectroscopic data, provide a solid foundation for researchers and drug development professionals to utilize this compound in their scientific endeavors. Further exploration of its derivatives is warranted to uncover new therapeutic agents that can address unmet medical needs.
References
- 1. mdpi.com [mdpi.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 5-Methylthiazole-2-carboxylic Acid: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Methylthiazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines relevant experimental protocols for its synthesis and analysis based on related compounds, and presents a logical workflow for its derivatization, a crucial step in pharmaceutical development.
Core Physicochemical Data
This compound, identified by the CAS Number 61291-21-2, is a key building block in the synthesis of more complex molecules.[1] Its fundamental properties are summarized below.
| Property | Value | References |
| Molecular Formula | C₅H₅NO₂S | [2][3][][5][6] |
| Molecular Weight | 143.16 g/mol | [2][3][][6] |
| CAS Number | 61291-21-2 | [2][3] |
| Canonical SMILES | Cc1cnc(s1)C(O)=O | [2] |
| Density | 1.418 g/cm³ | [3][5] |
| Boiling Point | 317.1 °C at 760 mmHg | [3] |
| Flash Point | 145.6 °C | [5] |
| Solubility | Slightly soluble in water. | [1][5] |
| Synonyms | 5-Methyl-1,3-thiazole-2-carboxylic acid | [2][3] |
Experimental Protocols
2.1. Synthesis of Thiazole Carboxylic Acid Derivatives (Exemplified by 4-methylthiazole-5-carboxylic acid derivatives)
The synthesis of derivatives from a methylthiazole carboxylic acid core is a common strategy in drug discovery. A general two-step protocol involves the formation of an acid chloride followed by reaction with a nucleophile (e.g., an amine or alcohol) to form an amide or ester derivative.
Step 1: Formation of 4-methylthiazole-5-carboxylic acid chloride
-
Reagents and Conditions:
-
4-methylthiazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Reaction Temperature: 90-95 °C
-
-
Procedure: To a solution of 4-methylthiazole-5-carboxylic acid in toluene, a catalytic amount of DMF is added. Thionyl chloride is then added dropwise. The reaction mixture is heated at 90-95 °C until the reaction is complete (monitored by TLC or disappearance of starting material). The excess thionyl chloride and toluene are removed under reduced pressure to yield the crude acid chloride, which is often used directly in the next step.
Step 2: Synthesis of Carboxamide Derivatives
-
Reagents and Conditions:
-
4-methylthiazole-5-carboxylic acid chloride
-
Desired amine (R-NH₂) or alcohol (R-OH)
-
Triethylamine (TEA) or another suitable base
-
Toluene
-
Reaction Temperature: 70-75 °C
-
-
Procedure: The crude acid chloride is dissolved in toluene. To this solution, the desired amine or alcohol and triethylamine are added. The mixture is heated at 70-75 °C. After the reaction is complete, the mixture is cooled, and the triethylamine hydrochloride salt is filtered off. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product, which can be further purified by crystallization or column chromatography.[7]
2.2. Analytical Methods for Thiazole-Containing Carboxylic Acids
The quantification and characterization of thiazole carboxylic acids and their derivatives in various matrices, including biological samples, are essential for research and development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.
HPLC Method for Analysis of Related Aminothiazole Compounds While a specific method for this compound is not detailed, methods for similar analytes like 2-Amino-5-methylthiazole can be adapted. A mixed-mode chromatography approach, which combines reversed-phase and ion-exchange mechanisms, can be effective for separating complex mixtures of pharmaceutical ingredients and precursors.[8]
-
Column: A mixed-mode column (e.g., combining reversed-phase and ion-exchange functionalities).
-
Mobile Phase: A typical mobile phase might consist of a mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or, for MS compatibility, formic acid.[8]
-
Detection: UV detection is suitable for compounds with a chromophore. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method.[9]
-
Sample Preparation: For biological samples, a pretreatment step such as solid-phase extraction (SPE) or solvent extraction is commonly performed to remove interfering substances before LC analysis.[9]
Logical Workflow and Visualization
In drug development, this compound primarily serves as a scaffold or intermediate. Its carboxylic acid group is a versatile handle for chemical modification to explore structure-activity relationships (SAR). The following diagram illustrates a typical workflow for generating a library of derivatives from this core structure for biological screening.
The thiazole ring is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[10][11] The workflow above demonstrates the logical progression from a core molecule like this compound to the identification of potential drug candidates through systematic chemical modification and biological testing.
References
- 1. This compound | 61291-21-2 [chemicalbook.com]
- 2. 5-methyl-1,3-thiazole-2-carboxylic acid | 61291-21-2 | Buy Now [molport.com]
- 3. This compound, CAS No. 61291-21-2 - iChemical [ichemical.com]
- 5. chembk.com [chembk.com]
- 6. This compound , Package: 5g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 7. researchgate.net [researchgate.net]
- 8. helixchrom.com [helixchrom.com]
- 9. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]
5-Methylthiazole-2-carboxylic Acid: A Technical Whitepaper
Introduction
5-Methylthiazole-2-carboxylic acid, identified by the CAS number 61291-21-2, is a heterocyclic compound that serves as a valuable building block in the fields of medicinal chemistry and materials science.[][2] The thiazole ring is a prominent scaffold in numerous pharmacologically active molecules, contributing to a wide range of biological activities.[3][4][5] This technical guide provides an in-depth overview of the physicochemical properties, spectroscopic characteristics, synthesis, and applications of this compound, with a focus on its relevance to researchers and professionals in drug development.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 61291-21-2 | [6] |
| Molecular Formula | C₅H₅NO₂S | [][7] |
| Molecular Weight | 143.16 g/mol | [][7] |
| IUPAC Name | 5-methyl-1,3-thiazole-2-carboxylic acid | [] |
| Boiling Point | 317.135 °C at 760 mmHg | [8] |
| Density | 1.418 g/cm³ | [7][8] |
| Flash Point | 145.598 °C | [8] |
| Solubility | Slightly soluble in water | [6] |
| Physical State | Solid | [9] |
| Canonical SMILES | CC1=CN=C(S1)C(=O)O | [] |
Spectroscopic Profile
Detailed spectroscopic analysis is essential for the structural confirmation of this compound. While specific spectra for this exact compound are not publicly available, the expected spectroscopic characteristics can be predicted based on the functional groups present and data from analogous structures.[10][11][12]
| Spectroscopy | Feature | Expected Chemical Shift / Frequency |
| ¹H NMR | Carboxylic Acid Proton (-COOH) | ~12 δ (singlet, broad)[10][12] |
| Thiazole Ring Proton (-CH) | ~7-8 δ (singlet) | |
| Methyl Protons (-CH₃) | ~2.5 δ (singlet) | |
| ¹³C NMR | Carbonyl Carbon (-COOH) | ~165-185 δ[10][12] |
| Thiazole Ring Carbons (C2, C4, C5) | ~110-160 δ | |
| Methyl Carbon (-CH₃) | ~15-20 δ | |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad)[10][12] |
| C=O Stretch (Carbonyl) | 1710-1760 cm⁻¹[10][12] | |
| Mass Spectrometry | Molecular Ion [M]⁺ | Expected at m/z 143.01 |
Synthesis and Reactivity
The synthesis of thiazole carboxylic acid derivatives often involves the Hantzsch thiazole synthesis or modifications thereof. A common route involves the reaction of a thioamide with an α-haloketone or a related α-halocarbonyl compound. For this compound, a plausible synthetic approach could start from ethyl 2-chloroacetoacetate and thiourea derivatives.
The reactivity of this compound is dominated by the carboxylic acid group. It can be readily converted into its corresponding acid chloride, which is a versatile intermediate for the synthesis of amides, esters, and other derivatives.[13]
Caption: Reactivity of this compound.
Applications in Drug Development
The thiazole nucleus is a key pharmacophore in a multitude of therapeutic agents. Derivatives of thiazole exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant effects.[3][5][14][15] this compound, as a functionalized building block, is instrumental in the synthesis of novel drug candidates.[][2]
-
Anti-inflammatory Agents: Thiazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.[3] Specifically, conjugates of 5-methylthiazole have been identified as novel and selective COX-1 inhibitors.[3][4]
-
Anticancer Agents: The thiazole scaffold is present in several anticancer drugs. Novel derivatives have shown potent anti-proliferative activity against various tumor cell lines, inducing cell cycle arrest.[16]
-
Antimicrobial Agents: The structural motif is used in the development of new antibacterial and antifungal compounds.[2][14] Thiazolopyridine derivatives, for instance, have demonstrated significant inhibitory effects against pathogenic bacteria.[14]
Caption: Key therapeutic areas for thiazole derivatives.
Experimental Protocols
Detailed experimental procedures are critical for reproducible research. The following protocols are adapted from literature for the synthesis of related thiazole derivatives and represent common and reliable methodologies.
Protocol 1: Synthesis of Thiazole Carboxylic Acid Chloride This protocol details the conversion of a thiazole carboxylic acid to its more reactive acid chloride derivative, a crucial step for subsequent amide or ester formation.[13]
-
Add 1.5 g of 4-Methylthiazole-5-carboxylic acid to 10 mL of thionyl chloride.
-
Reflux the mixture for 2 hours.
-
After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.
-
The resulting acid chloride product is typically used in the next step without further purification.[13]
Protocol 2: Synthesis of Thiazole Carboxamide Derivatives This protocol outlines the synthesis of amide derivatives from a thiazole carboxylic acid, proceeding via the acid chloride intermediate.[17]
-
Acid Chloride Formation: To a solution of 4-methylthiazole-5-carboxylic acid in toluene, add a catalytic amount of DMF. Add thionyl chloride (SOCl₂) and heat the mixture to 90-95 °C until the reaction is complete (monitored by TLC).
-
Amide Coupling: In a separate flask, dissolve the desired amine (R-NH₂) and triethylamine (TEA) in toluene.
-
Cool the amine solution and slowly add the previously prepared acid chloride solution.
-
Heat the reaction mixture to 70-75 °C and monitor for completion.
-
Upon completion, the reaction is worked up by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure to yield the crude amide product, which can be purified by crystallization or chromatography.
Caption: Experimental workflow for amide synthesis.
Conclusion
This compound is a heterocyclic compound of significant interest due to the prevalence of the thiazole core in pharmacologically active molecules. Its well-defined physicochemical properties and versatile reactivity make it an important intermediate for the synthesis of novel compounds in drug discovery and materials science. The protocols and data presented in this guide offer a comprehensive resource for researchers working with this valuable chemical entity. Further exploration of its derivatives is likely to yield new therapeutic agents with improved efficacy and novel mechanisms of action.
References
- 2. chemimpex.com [chemimpex.com]
- 3. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies | MDPI [mdpi.com]
- 4. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | 61291-21-2 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. This compound, CAS No. 61291-21-2 - iChemical [ichemical.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 13. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of 5-Methylthiazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylthiazole-2-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research and development, often utilized as a key intermediate in the synthesis of more complex bioactive molecules. A thorough understanding of its fundamental physical properties is crucial for its effective handling, characterization, and application in drug design and manufacturing processes. This technical guide provides a summary of the known physical characteristics of this compound, alongside detailed experimental protocols for their determination.
Core Physical Properties
The physical properties of this compound are summarized in the table below. It is important to note that experimental values can vary slightly depending on the analytical method and purity of the sample.
| Physical Property | Value | Source |
| Molecular Formula | C₅H₅NO₂S | - |
| Molecular Weight | 143.16 g/mol | [1] |
| Boiling Point | 317.135 °C at 760 mmHg | [1] |
| Density | 1.418 g/cm³ | [1] |
| Solubility | Slightly soluble in water | [2] |
| Flashing Point | 145.598 °C | [1] |
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of key physical properties of carboxylic acids like this compound.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Method [3][4][5]
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus, which typically consists of a heated block or an oil bath.
-
Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance.
-
Purity Check: A sharp melting point (a narrow range of 1-2 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.
Determination of Acid Dissociation Constant (pKa)
The pKa is a measure of the strength of an acid in solution. For a carboxylic acid, it represents the pH at which the acid is 50% dissociated.
Methodology: Potentiometric Titration [6]
-
Solution Preparation: A standard solution of this compound is prepared in water or a suitable co-solvent if solubility is low. A standardized solution of a strong base, typically sodium hydroxide (NaOH), is also prepared.
-
Titration Setup: A known volume of the acidic solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution to monitor the pH.
-
Titration Process: The NaOH solution is added to the acidic solution in small, precise increments from a burette. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.
-
Data Analysis: The pH is plotted against the volume of NaOH added. The equivalence point, where the moles of base added equal the initial moles of acid, is identified as the steepest point of the titration curve.
-
pKa Calculation: The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
Determination of the Partition Coefficient (logP)
The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically a nonpolar solvent like n-octanol and a polar solvent like water. The logarithm of this ratio is the logP, a key indicator of a drug's lipophilicity.
Methodology: Shake-Flask Method [7]
-
Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for an extended period, followed by separation of the two phases.
-
Sample Preparation: A known amount of this compound is dissolved in a known volume of one of the pre-saturated solvents (e.g., water).
-
Partitioning: A measured volume of the second pre-saturated solvent (e.g., n-octanol) is added to the solution containing the compound. The mixture is then shaken vigorously for a set period to allow for the partitioning of the solute between the two phases.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
logP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is then calculated as the base-10 logarithm of P.
Workflow Visualization
The following diagram illustrates a general workflow for the physical characterization of a novel carboxylic acid, such as this compound.
References
5-Methylthiazole-2-carboxylic acid solubility and stability
An In-depth Technical Guide on the Solubility and Stability of 5-Methylthiazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the thiazole ring in many biologically active molecules. A thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for its application in drug development, including formulation design, pharmacokinetic studies, and ensuring therapeutic efficacy and safety. This technical guide provides an overview of the known solubility and stability characteristics of this compound and offers detailed experimental protocols for their determination.
Physicochemical Properties
| Property | Value/Description | Source |
| Molecular Formula | C₅H₅NO₂S | N/A |
| Molecular Weight | 143.16 g/mol | N/A |
| CAS Number | 61291-21-2 | N/A |
| Appearance | Off-white solid | N/A |
| pKa (Predicted) | 0.65 ± 0.10 | N/A |
Solubility Profile
Quantitative solubility data for this compound in a range of solvents is not extensively documented in publicly available literature. However, based on its chemical structure and qualitative descriptions, a general solubility profile can be inferred.
Qualitative Solubility Data
| Solvent | Solubility |
| Water | Slightly soluble |
| Acidic Solvents (e.g., HCl) | Soluble |
| Alcohols (e.g., Methanol, Ethanol) | Soluble |
The carboxylic acid moiety suggests that the solubility of this compound will be pH-dependent. In acidic solutions, the compound is likely to be more soluble due to the protonation of the thiazole nitrogen, while in basic solutions, the deprotonation of the carboxylic acid to form a carboxylate salt will also enhance aqueous solubility.
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, the following established methods can be employed.
This method determines the equilibrium solubility of a compound in a specific solvent, representing the true saturation point. The shake-flask method is the gold standard for determining thermodynamic solubility.
Protocol: Shake-Flask Method
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, organic solvents) in a sealed, inert container (e.g., glass vial).
-
Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining at the end of the experiment.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-72 hours).
-
-
Sample Collection and Preparation:
-
Allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.
-
Filter the sample through a low-binding filter (e.g., 0.22 µm PVDF or PTFE) to remove any remaining solid.
-
-
Quantification:
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.
-
Analyze the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or µg/mL by back-calculating from the measured concentration of the diluted sample.
-
This high-throughput method is often used in early drug discovery to estimate the solubility of a compound from a DMSO stock solution.
Protocol: Nephelometric Turbidity Assay
-
Preparation of Compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).
-
-
Assay Plate Preparation:
-
In a clear-bottomed 96-well plate, add the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentrations. The final DMSO concentration should typically be kept low (e.g., <1%) to minimize its effect on solubility.
-
-
Incubation and Measurement:
-
Mix the plate and incubate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
-
Data Analysis:
-
The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
-
Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Stability Profile
Experimental Protocols for Stability Assessment (Forced Degradation Studies)
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods. These studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines.
Protocol:
-
Sample Preparation:
-
Prepare solutions of this compound in various aqueous buffers covering a range of pH values (e.g., pH 1.2, 4.5, 7.4, 9.0).
-
A typical starting concentration is 1 mg/mL.
-
-
Incubation:
-
Incubate the solutions at a controlled, elevated temperature (e.g., 50-70 °C) to accelerate degradation.
-
Protect the samples from light.
-
-
Time-Point Sampling:
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralize the samples if necessary before analysis.
-
-
Analysis:
-
Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the parent compound versus time to determine the degradation rate constant (k) at each pH.
-
Construct a pH-rate profile by plotting log(k) versus pH to identify the pH of maximum stability.
-
Protocol:
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent.
-
Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
-
Incubation:
-
Incubate the mixture at room temperature or a slightly elevated temperature.
-
-
Time-Point Sampling and Analysis:
-
Follow the sampling and analysis procedure described for hydrolytic stability.
-
Protocol:
-
Sample Preparation:
-
Place a known amount of solid this compound in a suitable container (e.g., open or loosely capped vial).
-
-
Incubation:
-
Store the sample in a temperature-controlled oven at an elevated temperature (e.g., 60 °C, 80 °C).
-
-
Time-Point Sampling and Analysis:
-
At specified time points, dissolve a known amount of the solid in a suitable solvent and analyze by HPLC.
-
Protocol (as per ICH Q1B guidelines):
-
Sample Preparation:
-
Expose solid this compound and a solution of the compound to a light source that provides both UV and visible light.
-
The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A dark control sample, protected from light, should be stored under the same temperature and humidity conditions.
-
-
Analysis:
-
After the exposure period, analyze both the light-exposed and dark control samples by HPLC.
-
Logical Flow for Stability Assessment
Caption: Logical workflow for the stability assessment of this compound.
Signaling Pathways
Currently, there is no specific information available in the scientific literature that definitively links this compound to a particular signaling pathway. Research in this area would be required to elucidate its biological targets and mechanism of action.
Conclusion
While specific quantitative data for the solubility and stability of this compound are limited, this guide provides a framework for its characterization based on its chemical properties and established analytical methodologies. The provided experimental protocols for solubility and stability testing offer a comprehensive approach for researchers to generate the necessary data for drug development and other scientific applications. The successful application of these methods will enable a more complete understanding of this compound's physicochemical profile, facilitating its potential use in various research and development endeavors.
The Multifaceted Biological Activities of 5-Methylthiazole-2-carboxylic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-methylthiazole-2-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties.
Anticancer Activity
Derivatives of this compound have emerged as potent anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth, proliferation, and angiogenesis.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Several studies have highlighted the potential of these derivatives to target receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, both of which are crucial for tumor angiogenesis and metastasis.[1][2][3]
| Compound Class | Target Cell Line/Enzyme | IC50/Inhibition % | Reference |
| 2-Amino-thiazole-5-carboxylic acid phenylamide derivatives | K563 (Leukemia) | 16.3 µM | [4] |
| MCF-7 (Breast Cancer) | 20.2 µM | [5] | |
| HT-29 (Colon Cancer) | 21.6 µM | [5] | |
| Thiazole-based derivatives | MDA-MB-231 (Breast Cancer) | - | [1] |
| VEGFR-2 | 81.36% - 85.72% Inhibition | [1] | |
| Pyrazolopyridine and pyrazolothiazole-based compounds | HepG-2 (Liver Cancer) | 3.42 µM | [2] |
| c-Met | 4.27 nM | [2] |
Signaling Pathways
The anticancer effects of these compounds are often attributed to their ability to disrupt downstream signaling cascades initiated by RTKs. Inhibition of VEGFR-2, for instance, impedes the PI3K/Akt and MAPK/ERK pathways, which are vital for endothelial cell proliferation and survival. Similarly, targeting c-Met can disrupt pathways that promote cell migration, invasion, and survival.[3]
Experimental Protocols
This assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Cancer cell lines are cultured in appropriate media and seeded in 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan, forming purple crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
These assays measure the ability of the compounds to inhibit the enzymatic activity of the target kinases.
-
Assay Principle: A kinase reaction is performed in the presence of the test compound, a kinase enzyme (VEGFR-2 or c-Met), a substrate (e.g., a synthetic peptide), and ATP.
-
Detection: The amount of phosphorylated substrate is quantified, often using an antibody-based detection method (e.g., ELISA) or a luminescence-based assay that measures ATP consumption.
-
Data Analysis: The percentage of kinase inhibition is calculated by comparing the activity in the presence of the inhibitor to the activity of a control without the inhibitor.
Anti-inflammatory Activity
Certain derivatives of 5-methylthiazole have demonstrated significant anti-inflammatory properties, primarily through the selective inhibition of cyclooxygenase-1 (COX-1).[6][7][8]
Cyclooxygenase (COX) Inhibition
These compounds have been shown to be potent and selective inhibitors of COX-1 over COX-2.[6][7][8] This selectivity is noteworthy as it may offer a different therapeutic window compared to non-selective NSAIDs or COX-2 selective inhibitors.
| Compound Class | Target Enzyme | IC50/Inhibition % | Reference |
| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | COX-1 | Potent Inhibition | [7][8] |
| COX-2 | No significant inhibition | [6] |
Mechanism of Action
The anti-inflammatory effects are mediated by the blockade of the cyclooxygenase pathway, which is responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation.
Experimental Protocols
This assay determines the inhibitory activity of the compounds against the two COX isoforms.
-
Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 are commonly used.
-
Assay Procedure: The test compound is incubated with the enzyme and the substrate (arachidonic acid).
-
Detection: The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The IC50 values for both COX-1 and COX-2 are determined to assess the potency and selectivity of the inhibitor.
Antimicrobial Activity
Derivatives incorporating the 5-methylthiazole moiety have shown promising activity against a range of bacterial and fungal pathogens.[9][10]
Spectrum of Activity
These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][10]
| Compound Class | Microorganism | MIC (µM) | Reference |
| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | E. coli | 26.3 - 40.5 | [9] |
| B. cereus | 26.3 - 40.5 | [9] | |
| Resistant E. coli | Potent activity | [10] | |
| Fungal strains | 59.6 - 119.2 | [9] |
Experimental Protocols
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Method: Broth microdilution method is commonly employed.
-
Procedure: Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well plates. A standardized inoculum of the test microorganism is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Other Enzyme Inhibitory Activities
Beyond the aforementioned targets, this compound derivatives have also been investigated as inhibitors of other clinically relevant enzymes.
Xanthine Oxidase Inhibition
Certain 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have shown excellent inhibitory activity against xanthine oxidase, an enzyme involved in the pathogenesis of gout.[11][12]
| Compound | IC50 (µM) | Reference |
| 2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid | 0.57 | [11][12] |
| 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylic acid | 0.91 | [11][12] |
Acetylcholinesterase (AChE) Inhibition
The thiazole nucleus is a component of some compounds designed as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease. While specific data on this compound derivatives is limited, the broader class of thiazole derivatives shows promise in this area.
Conclusion and Future Perspectives
The this compound scaffold represents a versatile and promising platform for the design and development of new therapeutic agents. The diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory effects, underscore the potential of this chemical class. Future research should focus on optimizing the potency and selectivity of these derivatives through structure-activity relationship (SAR) studies, as well as further elucidating their mechanisms of action and in vivo efficacy. The continued exploration of this scaffold is likely to yield novel drug candidates with improved therapeutic profiles.
References
- 1. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]
- 2. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Spectroscopic data for 5-Methylthiazole-2-carboxylic acid (NMR, IR, MS)
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for thiazole carboxylic acids, with a focus on providing available data for a key isomer and outlining the methodologies for spectral acquisition. Due to the limited availability of published spectroscopic data for 5-Methylthiazole-2-carboxylic acid, this document presents the available data for its close structural isomer, 2-Methyl-5-thiazolecarboxylic acid . This information serves as a valuable reference point for researchers working with similar chemical entities. The guide details the experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, which are fundamental techniques in the structural elucidation of organic molecules.
Spectroscopic Data for 2-Methyl-5-thiazolecarboxylic acid
The following tables summarize the available spectroscopic data for 2-Methyl-5-thiazolecarboxylic acid. It is crucial to note that this data is for a structural isomer of this compound and should be used as a comparative reference.
Infrared (IR) Spectroscopy Data
| Feature | Wavenumber (cm⁻¹) |
| Technique | KBr Wafer |
| O-H Stretch | 2500-3300 (broad) |
| C=O Stretch | 1700-1725 |
| C-O Stretch & O-H Bend | 1210-1320, 1400-1440 |
This broad absorption for the O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.7 | singlet | 3H | CH₃ |
| ~8.4 | singlet | 1H | Thiazole H-4 |
| ~13.0 | broad singlet | 1H | COOH |
¹³C NMR
| Chemical Shift (ppm) | Assignment |
| ~19.0 | CH₃ |
| ~125.0 | Thiazole C-5 |
| ~145.0 | Thiazole C-4 |
| ~163.0 | COOH |
| ~170.0 | Thiazole C-2 |
Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 143 | Molecular ion [M]⁺ |
| 126 | Loss of OH radical [M-OH]⁺ |
| 98 | Loss of COOH radical [M-COOH]⁺ or subsequent loss of CO from [M-OH]⁺ |
Experimental Protocols
The following sections detail generalized experimental protocols for acquiring NMR, IR, and MS spectra for solid organic acids like thiazole carboxylic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition : Standard proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an appropriate spectral width.
-
¹³C NMR Acquisition : Carbon spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are referenced to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.
-
-
Sample Preparation (Nujol Mull Method) :
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition : A background spectrum of the pure KBr pellet or salt plates is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier-transformed to produce the final IR spectrum.
-
Data Analysis : The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹). Characteristic absorption bands are identified and assigned to specific functional groups and bond vibrations.
Mass Spectrometry (MS)
-
Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a solid carboxylic acid, LC-MS is a common method.
-
Ionization : An appropriate ionization technique is chosen. For LC-MS analysis of carboxylic acids, Electrospray Ionization (ESI) is frequently used, which can be operated in either positive or negative ion mode. Electron Ionization (EI) is typically used with GC-MS.
-
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis : The molecular ion peak is identified to determine the molecular weight of the compound. The fragmentation pattern is then analyzed to deduce the structure of the molecule. For carboxylic acids, characteristic fragments often involve the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH).[4]
References
The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Thiazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and drug discovery. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged scaffold. Among the vast array of thiazole derivatives, thiazole carboxylic acids and their esters represent a particularly important class of compounds, serving as key intermediates in the synthesis of numerous pharmaceuticals and exhibiting a wide range of biological activities themselves. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of thiazole carboxylic acids, offering detailed experimental protocols, quantitative data, and insights into their role in modern drug development for researchers and scientists in the field.
A Historical Perspective: The Dawn of Thiazole Chemistry
The journey into the world of thiazole chemistry began in the late 19th century with the pioneering work of Arthur Hantzsch. While Hantzsch's synthesis, first reported in 1887, is the most widely recognized method for thiazole ring formation, the specific discovery and synthesis of various thiazole carboxylic acids evolved over several decades as chemists explored the versatility of this heterocyclic system.
The early focus was on the fundamental synthesis of the thiazole core, with the introduction of the carboxyl group being a subsequent, yet crucial, development. The Hantzsch synthesis, involving the condensation of an α-halocarbonyl compound with a thioamide, provided a versatile route to a wide range of substituted thiazoles, including those bearing ester functionalities that could be later hydrolyzed to the corresponding carboxylic acids.
Key historical developments in the synthesis of the broader thiazole class, which laid the groundwork for thiazole carboxylic acids, include:
-
The Hantzsch Thiazole Synthesis (1887): This foundational reaction between α-haloketones and thioamides remains a cornerstone of thiazole synthesis.[1][2]
-
The Robinson-Gabriel Synthesis (1909-1910): This method involves the dehydration of 2-acylamino-ketones to form oxazoles, and with modifications, can be adapted for thiazole synthesis.[3][4][5]
-
The Cook-Heilbron Synthesis (1947): This reaction provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide.[6][7][8][9]
The specific application of these and other methods to the synthesis of thiazole carboxylic acids has been a continuous area of research, driven by the increasing recognition of their importance as synthetic intermediates and bioactive molecules.
Core Synthetic Methodologies
The synthesis of thiazole carboxylic acids can be broadly categorized into two main approaches:
-
Construction of the thiazole ring with a pre-installed carboxyl or ester group.
-
Introduction of the carboxyl group onto a pre-formed thiazole ring.
The Hantzsch Synthesis: A Workhorse for Thiazole-4-Carboxylic Acid Esters
The Hantzsch synthesis is arguably the most common and versatile method for preparing thiazole-4-carboxylic acid esters. The general reaction involves the condensation of an α-halo-β-ketoester with a thioamide.
References
- 1. scribd.com [scribd.com]
- 2. synarchive.com [synarchive.com]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 8. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Thiazole-Based Heterocyclic Compounds for Researchers, Scientists, and Drug Development Professionals
Introduction: Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery. Its unique structural features and versatile reactivity have led to the development of a vast array of derivatives with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological applications of thiazole-based compounds, with a focus on their therapeutic potential. Detailed experimental protocols, quantitative biological data, and elucidated signaling pathways are presented to serve as a valuable resource for professionals in the field.
Chemical Properties and Synthesis of the Thiazole Nucleus
The thiazole ring is an aromatic system, a characteristic that imparts significant stability. The presence of the sulfur and nitrogen heteroatoms creates a unique electronic distribution within the ring, influencing its reactivity and ability to interact with biological targets. The nitrogen atom is basic, while the C2 proton is acidic and can be abstracted by strong bases. Electrophilic substitution typically occurs at the C5 position.
Several classical and modern synthetic methods are employed to construct the thiazole core and its derivatives. The most prominent of these are the Hantzsch, Cook-Heilbron, and Gabriel syntheses.
Key Synthetic Methodologies
1. Hantzsch Thiazole Synthesis: This is one of the most widely used methods for the synthesis of the thiazole ring. It involves the condensation reaction between an α-haloketone and a thioamide.
2. Cook-Heilbron Thiazole Synthesis: This method is particularly useful for the synthesis of 5-aminothiazoles. It involves the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or related compounds.
3. Gabriel Thiazole Synthesis: This synthesis involves the cyclization of α-acylaminoketones in the presence of a phosphorus pentasulfide or Lawesson's reagent to yield 2,5-disubstituted thiazoles.
Experimental Protocols
Hantzsch Synthesis of 2-Amino-4-phenylthiazole
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate solution
-
Water
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel.
-
Wash the filter cake with water.
-
Allow the solid product to air dry.
Characterization: The product can be characterized by determining its melting point and by spectroscopic methods such as NMR. A TLC analysis can be performed using a 50% ethyl acetate/50% hexane mobile phase to assess purity.
Biological Activities and Therapeutic Applications
Thiazole-based compounds exhibit a remarkable range of biological activities, making them privileged scaffolds in drug development. Their therapeutic applications span various disease areas, including cancer, infectious diseases, and inflammatory disorders.
Anticancer Activity
Thiazole derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer. Several clinically approved anticancer drugs, such as Dasatinib and Tiazofurin, feature a thiazole core. The anticancer mechanisms of thiazole compounds are diverse and often involve the inhibition of key signaling pathways that regulate cell proliferation, survival, and apoptosis.
Signaling Pathways Targeted by Thiazole-Based Anticancer Agents:
-
PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that is frequently hyperactivated in many cancers, promoting cell growth, proliferation, and survival. Several thiazole derivatives have been developed as potent inhibitors of this pathway. They can act as dual PI3K/mTOR inhibitors or target specific isoforms of these kinases.
Figure 1. Thiazole derivatives inhibiting the PI3K/Akt/mTOR signaling pathway.
-
NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, and cancer. Constitutive activation of this pathway is observed in many tumors, promoting cell survival and proliferation. Thiazole-containing compounds have been shown to inhibit NF-κB signaling, often by targeting the IκB kinase (IKK) complex, which is a key regulator of the pathway.
Figure 2. Thiazole derivatives inhibiting the NF-κB signaling pathway.
Quantitative Anticancer Activity Data:
The in vitro cytotoxic activity of thiazole derivatives is commonly evaluated using the MTT assay against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |
| HepG2 (Liver) | 7.26 ± 0.44 | [1] | |
| Compound 4b | MCF-7 (Breast) | 31.5 ± 1.91 | [1] |
| HepG2 (Liver) | 51.7 ± 3.13 | [1] | |
| Compound 5 | MCF-7 (Breast) | 28.0 ± 1.69 | [1] |
| HepG2 (Liver) | 26.8 ± 1.62 | [1] | |
| Thiadiazole 2g | LoVo (Colon) | 2.44 | [2] |
| MCF-7 (Breast) | 23.29 | [2] | |
| Thiazole 16 | Various bacterial strains | 1.56 - 6.25 (µg/mL) | [3] |
| Thiazole 17 & 18 | E. coli | 3.6 & 6.8 | [3] |
Antimicrobial Activity
The thiazole scaffold is a constituent of numerous natural and synthetic antimicrobial agents, including the penicillins. Thiazole derivatives exhibit broad-spectrum activity against various pathogenic bacteria and fungi. Their mechanisms of action often involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Quantitative Antimicrobial Activity Data:
The antimicrobial efficacy of thiazole compounds is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Thiazole 11 | Aspergillus fumigatus | 6.25 - 12.5 | [3] |
| Aspergillus flavus | 6.25 - 12.5 | [3] | |
| Staphylococcus aureus | 6.25 - 12.5 | [3] | |
| Escherichia coli | 6.25 - 12.5 | [3] | |
| Thiazole 43a | Staphylococcus aureus | 16.1 (µM) | [4] |
| Escherichia coli | 16.1 (µM) | [4] | |
| Thiazole 43c | Bacillus subtilis | 28.8 (µM) | [4] |
| Thiazole 43b | Aspergillus niger | 16.2 (µM) | [4] |
| Thiazole 43d | Candida albicans | 15.3 (µM) | [4] |
| Thiazole 37c | Various bacterial strains | 46.9 - 93.7 | [4][5] |
| Various fungal strains | 5.8 - 7.8 | [4][5] |
Conclusion and Future Perspectives
The thiazole nucleus continues to be a highly valuable scaffold in the design and development of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives ensure its continued importance in medicinal chemistry. Future research will likely focus on the development of more selective and potent thiazole-based inhibitors of specific biological targets, the exploration of novel therapeutic applications, and the use of advanced synthetic methodologies to create more complex and diverse libraries of thiazole compounds for high-throughput screening. The in-depth understanding of the structure-activity relationships and mechanisms of action of thiazole derivatives, as outlined in this guide, will be crucial for the successful translation of these promising compounds into clinically effective drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. jchemrev.com [jchemrev.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Methylthiazole-5-carboxylic Acid Derivatives from Ethyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of a thiazole carboxylic acid derivative starting from the readily available reagent, ethyl acetoacetate. The described methodology is based on the well-established Hantzsch thiazole synthesis, a robust and versatile method for constructing the thiazole ring system.[1][2] Thiazole moieties are crucial structural motifs in a wide array of pharmaceuticals and biologically active compounds, making their efficient synthesis a key focus in medicinal chemistry and drug development.
The reaction of ethyl acetoacetate, following activation via α-halogenation, with a thioamide leads regioselectively to the formation of a 2,4,5-trisubstituted thiazole. Specifically, the use of ethyl acetoacetate as the starting β-ketoester results in the placement of a methyl group at the 4-position and a carboxylate group at the 5-position of the thiazole ring. This document outlines the multi-step synthesis of 2-Amino-4-methylthiazole-5-carboxylic acid , a valuable intermediate for further chemical elaboration.
Overall Synthetic Workflow
The synthesis proceeds in three main stages:
-
α-Chlorination: Ethyl acetoacetate is chlorinated at the α-position (C2) using sulfonyl chloride to yield ethyl 2-chloroacetoacetate.
-
Hantzsch Thiazole Synthesis: The resulting α-halo ketoester undergoes a condensation and cyclization reaction with thiourea to form Ethyl 2-amino-4-methylthiazole-5-carboxylate.[3]
-
Saponification: The ethyl ester is hydrolyzed under basic conditions to afford the final product, 2-Amino-4-methylthiazole-5-carboxylic acid.
Caption: Synthetic workflow for 2-Amino-4-methylthiazole-5-carboxylic acid.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-chloroacetoacetate
This protocol describes the α-chlorination of ethyl acetoacetate using sulfonyl chloride.
Materials:
-
Ethyl acetoacetate
-
Sulfonyl chloride (SO₂Cl₂)
-
Anhydrous solvent (e.g., dichloromethane or chloroform)
-
Reaction vessel (round-bottom flask) with magnetic stirrer and dropping funnel
-
Cooling bath (ice-water)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl acetoacetate (1.0 eq) in the chosen anhydrous solvent.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
Slowly add sulfonyl chloride (1.0-1.1 eq) dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature below 10 °C. The reaction is exothermic and generates HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
The reaction mixture can be carefully quenched by pouring it over crushed ice. The organic layer is then separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude ethyl 2-chloroacetoacetate.
-
The product can be purified by vacuum distillation if necessary.
Protocol 2: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol details the Hantzsch condensation of ethyl 2-chloroacetoacetate with thiourea.[3]
Materials:
-
Ethyl 2-chloroacetoacetate
-
Thiourea
-
Ethanol (95%)
-
Sodium carbonate or sodium acetate
-
Reflux condenser
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
To the flask, add thiourea (1.0 eq) and ethanol. Heat the mixture to reflux for 15-20 minutes to dissolve the thiourea.
-
In a separate container, dissolve ethyl 2-chloroacetoacetate (1.0 eq) in ethanol.
-
Slowly add the solution of ethyl 2-chloroacetoacetate to the refluxing thiourea solution.
-
Continue to heat the reaction mixture under reflux for 3-5 hours. Monitor the reaction progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature. A precipitate of the product may form.
-
Neutralize the reaction mixture with a solution of sodium carbonate or sodium acetate to precipitate the product fully.[3]
-
Filter the solid product using a Buchner funnel, wash the filter cake with cold water and then a small amount of cold ethanol.
-
Air-dry the solid or dry it in a vacuum oven at a low temperature to obtain Ethyl 2-amino-4-methylthiazole-5-carboxylate.
Protocol 3: Synthesis of 2-Amino-4-methylthiazole-5-carboxylic acid
This protocol describes the base-catalyzed hydrolysis (saponification) of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol/Water solvent mixture
-
Hydrochloric acid (HCl) for acidification
-
pH paper or meter
Procedure:
-
In a round-bottom flask, suspend Ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the suspension.
-
Heat the mixture to reflux and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
After the hydrolysis is complete, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool it in an ice bath.
-
Carefully acidify the solution by the dropwise addition of concentrated HCl until the pH reaches approximately 3-4. A precipitate will form.
-
Stir the suspension in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the solid product by filtration, wash it thoroughly with cold water to remove any inorganic salts, and dry it under vacuum to yield 2-Amino-4-methylthiazole-5-carboxylic acid.
Data Presentation
The following table summarizes typical quantitative data for the described synthetic sequence. Note that yields are representative and can vary based on reaction scale and optimization.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| Ethyl 2-chloroacetoacetate | C₆H₉ClO₃ | 164.59 | 80-90 | (liquid) |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | C₇H₁₀N₂O₂S | 202.23 | 75-85 | 178-180 |
| 2-Amino-4-methylthiazole-5-carboxylic acid | C₅H₆N₂O₂S | 158.18 | 85-95 | >200 (decomposes) |
Logical Relationship Diagram
Caption: Relationship between materials, processes, and products.
References
One-Pot Synthesis of 2-Amino-4-Methylthiazole-5-Carboxylate Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the efficient one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives. These compounds are significant building blocks in medicinal chemistry, serving as precursors for various biologically active agents.[1] The described method offers a streamlined and practical approach using readily available starting materials, making it a valuable technique for researchers in drug discovery and organic synthesis.
Introduction
The 2-aminothiazole scaffold is a privileged structure in drug development, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anti-HIV properties.[2][3] In particular, ethyl 2-amino-4-methylthiazole-5-carboxylate is a key intermediate in the synthesis of medicinally important compounds, such as the antibiotic cefditoren pivoxil, and has shown potential as an antileukemic agent.[1] Traditional multi-step syntheses of these derivatives can be time-consuming and less efficient. The one-pot synthesis presented here, based on the Hantzsch thiazole synthesis, provides a simplified and effective alternative by combining bromination and cyclization steps in a single reaction vessel.[4] This method reduces reaction time, minimizes waste, and simplifies the overall experimental procedure.[4]
Applications
Derivatives of 2-amino-4-methylthiazole-5-carboxylate are valuable in various research and development areas:
-
Drug Discovery: As precursors for the synthesis of novel therapeutic agents targeting a range of diseases, including bacterial infections, cancer, and inflammatory conditions.[2][3][5]
-
Medicinal Chemistry: For structure-activity relationship (SAR) studies to optimize the biological activity of lead compounds.[6]
-
Agrochemical Research: Investigating potential applications as fungicides and other crop protection agents.[7]
-
Neuroprotective Agents: Some derivatives have been investigated for their potential in treating neurodegenerative diseases.[5][8]
Experimental Protocol: One-Pot Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate (4a)
This protocol is adapted from an efficient one-pot procedure for the synthesis of 2-substituted-4-methylthiazole-5-carboxylates.[1][9]
Materials:
-
Ethyl acetoacetate (1)
-
N-bromosuccinimide (NBS)
-
Thiourea (3)
-
Tetrahydrofuran (THF)
-
Water
-
Ammonia solution
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a reaction vessel, prepare a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL).
-
Bromination: Cool the mixture to below 0°C using an ice bath. To this cooled solution, add N-bromosuccinimide (10.5 g, 0.06 mol, 1.20 equiv.).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a petroleum ether-ethyl acetate (2:1) solvent system on a silica gel plate. The disappearance of the ethyl acetoacetate spot (Rf = 0.71 under UV lamp at λ = 254 nm) indicates the completion of the bromination step.[1]
-
Cyclization: To the reaction mixture, add thiourea (3.80 g, 0.05 mol, 1.00 equiv.).
-
Heating: Heat the reaction mixture to 80°C for 2 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Basification and Extraction: Neutralize the reaction mixture with an ammonia solution. Extract the product with ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure. The crude product can be purified by recrystallization from ethyl acetate to yield pale yellow crystals of ethyl 2-amino-4-methylthiazole-5-carboxylate (4a).[9]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various ethyl 2-substituted-4-methylthiazole-5-carboxylates using the one-pot method.
| Entry | R-group on Thiourea | Product | Reaction Time (h) | Solvent for Recrystallization | Yield (%) | Melting Point (°C) |
| 1 | H | 4a | 2 | Ethyl Acetate | 72 | 178–179 |
| 2 | Allyl | 4b | 20 | Ethyl Acetate | 76 | 109–110 |
| 3 | i-Pr | 4c | 20 | Petroleum Ether | 62 | 99–104 |
| 4 | m,p-di-Cl-Ph | 4e | 20 | Petroleum Ether | 73 | 186–188 |
| 5 | p-CH3O-Ph | 4g | 23 | Ethyl Acetate | 56 | 245–247 |
| 6 | Phenyl | 4h | 20 | Ethyl Acetate | 50 | 191–192 |
Data adapted from Meng et al., Green Chemistry Letters and Reviews, 2014.[9]
Visualizing the Workflow
The following diagram illustrates the key stages of the one-pot synthesis protocol.
Caption: Workflow for the one-pot synthesis of 2-amino-4-methylthiazole-5-carboxylate derivatives.
Signaling Pathway Diagram
While the provided search results focus on the synthesis of these compounds, some mention their potential biological activities, such as anticancer and antimicrobial effects.[5][7] For instance, some 2-aminothiazole derivatives have been investigated as inhibitors of specific enzymes.[10] The following is a generalized representation of how a synthesized inhibitor might interact with a signaling pathway, a common mechanism for drug action.
Caption: Generalized signaling pathway showing inhibition by a 2-aminothiazole derivative.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Buy Ethyl 2-amino-5-methylthiazole-4-carboxylate | 72054-60-5 [smolecule.com]
- 8. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
Application Notes and Protocols for the Fischer Esterification of 5-Methylthiazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of carboxylic acids is a fundamental transformation in organic synthesis, crucial for the development of new pharmaceuticals and functional materials. Among the various methods, the Fischer esterification offers a direct and atom-economical approach to synthesize esters from a carboxylic acid and an alcohol under acidic catalysis. This method is particularly relevant for the modification of heterocyclic compounds like 5-Methylthiazole-2-carboxylic acid, a scaffold of interest in medicinal chemistry. The resulting esters often exhibit altered pharmacokinetic properties, such as improved cell permeability and metabolic stability, which are critical in drug design.
This document provides a detailed protocol for the Fischer esterification of this compound, along with expected outcomes and key experimental considerations.
Reaction Principle
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction. The reaction equilibrium is typically shifted towards the product by using a large excess of the alcohol, which also often serves as the solvent, and/or by removing water as it is formed. Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).
Reaction Scheme:
Where R is the 5-Methylthiazole-2-yl group and R' is an alkyl or aryl group from the alcohol.
Experimental Protocols
This section details the procedures for the synthesis of methyl and ethyl esters of this compound.
Protocol 1: Synthesis of Methyl 5-Methylthiazole-2-carboxylate
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 20-50 mL per gram of carboxylic acid).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution. The addition is exothermic and should be done cautiously.
-
Reaction: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst. Be cautious as CO₂ evolution can cause pressure buildup.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude ester can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure methyl 5-methylthiazole-2-carboxylate.
Protocol 2: Synthesis of Ethyl 5-Methylthiazole-2-carboxylate
This protocol is analogous to Protocol 1, with the substitution of ethanol for methanol.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene (for Dean-Stark variant)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: Combine this compound (1.0 eq), an excess of anhydrous ethanol, and a catalytic amount of p-TsOH·H₂O (0.05-0.1 eq) in a round-bottom flask fitted with a reflux condenser.
-
Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) for 6-24 hours, monitoring by TLC.
-
(Optional Dean-Stark Variant): To drive the equilibrium further, the reaction can be conducted in a solvent that forms an azeotrope with water, such as toluene. A Dean-Stark apparatus is used to remove the water as it is formed.
-
Workup and Purification: Follow the same workup and purification steps as described in Protocol 1.
Data Presentation
| Carboxylic Acid | Alcohol | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Benzoic Acid | Methanol | H₂SO₄ | 4 | Reflux (65) | ~90 |
| Acetic Acid | Ethanol | H₂SO₄ | 1 | Reflux (78) | ~65-97* |
| Hippuric Acid | Cyclohexanol | p-TsOH | 30 | Reflux (Toluene) | 96 |
| Generic Hydroxy Acid | Ethanol | H₂SO₄ | 2 | Reflux (78) | 95 |
*Yield is dependent on the excess of alcohol used.
Visualizations
Fischer Esterification Mechanism
The following diagram illustrates the step-by-step mechanism of the acid-catalyzed Fischer esterification.
Caption: Mechanism of Fischer Esterification.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of esters via Fischer esterification.
Caption: Fischer Esterification Workflow.
Safety Precautions
-
Concentrated acids like sulfuric acid are highly corrosive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Organic solvents are flammable. Avoid open flames and work in a well-ventilated area.
-
The neutralization step with sodium bicarbonate produces carbon dioxide gas, which can cause pressure buildup in a separatory funnel. Vent frequently.
Conclusion
The Fischer esterification is a robust and versatile method for the synthesis of esters from this compound. The provided protocols offer a solid foundation for researchers to produce these valuable compounds for further investigation in drug discovery and development programs. Optimization of reaction conditions, such as catalyst choice, reaction time, and temperature, may be necessary to achieve the highest yields for specific alcohol substrates.
Application Notes and Protocols: Conversion of Carboxylic Acids to Amides using DCC Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of amides from carboxylic acids and amines utilizing N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. These notes include detailed protocols, a summary of quantitative data, and diagrams illustrating the reaction mechanism and experimental workflow.
Introduction
The formation of an amide bond is a fundamental transformation in organic chemistry, crucial for the synthesis of peptides, pharmaceuticals, and other biologically active molecules.[1][2][3][4] A direct reaction between a carboxylic acid and an amine is generally inefficient as the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive carboxylate salt.[1][2] Coupling agents like DCC are employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine under mild reaction conditions.[1][2][5]
DCC is a cost-effective and widely used reagent for amide bond formation.[4] The primary challenge associated with DCC coupling is the removal of the N,N'-dicyclohexylurea (DCU) byproduct, which is insoluble in many common organic solvents.[6] This protocol addresses methods to mitigate this issue.
Reaction Mechanism
The DCC-mediated coupling of a carboxylic acid and an amine proceeds through the following key steps:
-
Activation of the Carboxylic Acid: The carboxylic acid adds to one of the double bonds of DCC to form a highly reactive O-acylisourea intermediate. This intermediate is a potent acylating agent.
-
Nucleophilic Attack by the Amine: The amine attacks the carbonyl carbon of the O-acylisourea intermediate.
-
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
-
Amide Formation and DCU Release: The tetrahedral intermediate collapses, forming the desired amide and the stable, insoluble N,N'-dicyclohexylurea (DCU) byproduct.
Additives such as 1-hydroxybenzotriazole (HOBt) or 4-(dimethylamino)pyridine (DMAP) are often used to improve reaction rates, minimize side reactions, and reduce racemization, particularly in peptide synthesis.[7] HOBt can react with the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and racemization.[7] DMAP acts as an acyl transfer catalyst.[8]
Caption: DCC coupling reaction mechanism.
Quantitative Data Summary
The efficiency of DCC coupling can be influenced by various factors, including the nature of the carboxylic acid and amine, the presence of additives, the solvent, and the reaction temperature. The following table summarizes yields for the synthesis of N-(4-(N-(4-methoxybenzyl)sulfamoyl)phenyl)-3-methyl-2-(tert-butoxycarbonylamino)butanamide from various coupling conditions.
| Carboxylic Acid | Amine | Coupling System | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Boc-Valine | 4-Amino-N-(4-methoxybenzyl)benzamide | DCC (2 equiv), DMAP (1 equiv) | CH₂Cl₂ | 4 | 23 | 28[8] |
| Boc-Valine | 4-Amino-N-(4-methoxybenzyl)benzamide | DCC (1 equiv), DMAP (1 equiv), DIPEA (5 equiv) | CH₂Cl₂ | 42 | 23 | 13[8] |
| Boc-Valine | 4-Amino-N-(4-methoxybenzyl)benzamide | DCC (1 equiv), DMAP (1 equiv), HOBt (0.1 equiv) | Acetonitrile | 42 | 23 | 51[8] |
Data sourced from a study on amide bond formation for electron-deficient amines and carboxylic acids.[8]
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis using DCC
This protocol describes a general method for the coupling of a carboxylic acid and an amine using DCC.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv) and the amine (1.0-1.2 equiv). Dissolve the solids in anhydrous DCM (a typical concentration is 0.1–0.5 M).
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition of DCC: In a separate container, dissolve DCC (1.1 equiv) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the stirred reaction mixture at 0 °C over 5–10 minutes. A white precipitate of DCU will begin to form.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and DCU Removal:
-
Once the reaction is complete, cool the mixture again to 0 °C to further precipitate the DCU.
-
Filter the mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude amide product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
Protocol 2: DCC Coupling with HOBt for Reduced Racemization
This protocol is particularly useful for peptide synthesis where minimization of racemization is critical.
Materials:
-
N-protected Amino Acid (1.0 equiv)
-
Amino Acid Ester Hydrochloride (1.0 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equiv)
-
Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the N-protected amino acid (1.0 equiv) and HOBt (1.1 equiv) in anhydrous DCM.
-
Addition of Amine: Add the amino acid ester hydrochloride (1.0 equiv) to the solution, followed by DIPEA or NMM (1.0 equiv) to neutralize the salt.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.
-
Addition of DCC: In a separate flask, dissolve DCC (1.1 equiv) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the cooled reaction mixture over 10-15 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. DCC - Enamine [enamine.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Methylthiazole-2-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-methylthiazole-2-carboxylic acid and its derivatives in medicinal chemistry. This scaffold serves as a versatile building block for the synthesis of a variety of biologically active compounds.[1] The protocols and data presented herein are intended to guide researchers in the design, synthesis, and evaluation of novel therapeutic agents based on this privileged heterocyclic motif.
Overview of Therapeutic Applications
The this compound core is a key pharmacophore in a range of therapeutic areas due to its favorable physicochemical properties and ability to engage with various biological targets. Its derivatives have shown significant potential as:
-
Anti-inflammatory Agents: By targeting enzymes like cyclooxygenase (COX), these compounds can mitigate inflammatory responses.
-
Anticancer Agents: Derivatives have been designed to inhibit cancer cell proliferation through various mechanisms.[2][3]
-
Xanthine Oxidase Inhibitors: For the management of hyperuricemia and gout.
-
Antimicrobial Agents: The thiazole ring is a component of various compounds with antibacterial and antifungal properties.[1]
Quantitative Data Summary
The following tables summarize the biological activity of various derivatives of this compound.
Table 1: Xanthine Oxidase Inhibitory Activity of 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives [4]
| Compound ID | Substituent | In Vitro IC50 (µM) | In Vivo Serum Uric Acid Inhibition (%) |
| 5b | 4-Fluoro | 0.57 | 62 |
| 5c | 4-Chloro | 0.91 | 53 |
Table 2: Anti-inflammatory Activity of 5-Benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones [5]
| Compound Class | Target | Activity |
| 5-Thiazol-based thiazolidinone derivatives | COX-1 | Superior inhibitory effect to naproxen. |
| 5-Thiazol-based thiazolidinone derivatives | COX-2 | Not specified. |
| 5-Thiazol-based thiazolidinone derivatives | LOX | No remarkable inhibition. |
Experimental Protocols
General Synthesis of 4-Methylthiazole-5-carboxylic Acid Derivatives
This protocol outlines a general method for the synthesis of amide and ester derivatives from 4-methylthiazole-5-carboxylic acid.[6]
Workflow Diagram:
Caption: General synthesis workflow for derivatives.
Materials:
-
4-methylthiazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Desired alcohol or amine
-
Standard laboratory glassware and heating apparatus
Procedure:
-
To a solution of 4-methylthiazole-5-carboxylic acid in toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride to the mixture.
-
Heat the reaction mixture to 90-95°C and stir until the reaction is complete (monitor by TLC). This step forms the acid chloride.
-
Cool the reaction mixture to room temperature.
-
In a separate flask, dissolve the desired alcohol or amine and triethylamine in toluene.
-
Slowly add the cooled acid chloride solution to the alcohol/amine solution.
-
Heat the reaction mixture to 70-75°C and stir until the reaction is complete.
-
Upon completion, cool the mixture and perform an appropriate workup, which may include washing with water and brine, drying over sodium sulfate, and concentrating under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
In Vitro Xanthine Oxidase Inhibition Assay
This protocol is for determining the inhibitory activity of synthesized compounds against xanthine oxidase.
Materials:
-
Xanthine oxidase from bovine milk
-
Xanthine
-
Phosphate buffer (pH 7.5)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of xanthine in the phosphate buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add phosphate buffer, the test compound solution, and the xanthine oxidase enzyme solution.
-
Pre-incubate the mixture at 25°C for 15 minutes.
-
Initiate the reaction by adding the xanthine solution to each well.
-
Measure the absorbance at 295 nm at regular intervals to monitor the formation of uric acid.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol measures the ability of compounds to inhibit the peroxidase activity of COX-1 and COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2
-
Arachidonic acid
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of COX-1 and COX-2 in Tris-HCl buffer.
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the enzyme solution, the test compound, and TMPD.
-
Incubate the plate at room temperature for 5 minutes.
-
Initiate the reaction by adding a solution of arachidonic acid.
-
Immediately measure the absorbance at 590 nm to determine the rate of TMPD oxidation.
-
Calculate the percentage of inhibition and determine the IC50 values as described for the xanthine oxidase assay.
Signaling Pathway and Drug Discovery Logic
Cyclooxygenase (COX) Inhibition Pathway
Derivatives of this compound can act as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting the COX enzymes, which are key to the inflammatory pathway.
Caption: Inhibition of the COX-1 pathway.
The diagram illustrates how 5-methylthiazole derivatives can inhibit COX-1, thereby blocking the conversion of arachidonic acid to prostaglandins and thromboxanes. This action reduces inflammation, pain, and fever. However, as COX-1 is also involved in protecting the stomach lining, its inhibition can lead to gastrointestinal side effects. Some derivatives have been identified as selective COX-1 inhibitors.[5]
General Drug Discovery Workflow
The development of new drugs based on the this compound scaffold typically follows a structured workflow.
Caption: Drug discovery workflow.
This workflow begins with identifying a biological target and selecting the this compound scaffold. A library of derivatives is then synthesized and screened in vitro. Structure-activity relationship (SAR) studies guide the optimization of lead compounds, which are then tested in vivo before proceeding to toxicology studies and clinical trials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Applications of 5-Methylthiazole-2-carboxylic Acid in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 5-methylthiazole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of a diverse range of therapeutic agents. Its derivatives have demonstrated significant potential in various disease areas, including inflammation, cancer, and infectious diseases. This document provides detailed application notes on the utility of this compound in drug discovery, complete with quantitative data, experimental protocols, and visualizations of relevant biological pathways and workflows.
Anti-inflammatory Applications: Selective COX-1 Inhibition
Derivatives of 5-methylthiazole have been identified as potent and selective inhibitors of cyclooxygenase-1 (COX-1), a key enzyme in the inflammatory pathway.[1][2] These compounds show promise as a novel class of anti-inflammatory agents with a potentially reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.
Quantitative Data: COX-1 Inhibitory Activity
The following table summarizes the in vitro COX-1 inhibitory activity of a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives.
| Compound ID | Substituent on Benzylidene Ring | IC50 (µM) for COX-1 | Reference |
| 8 | 4-NO₂ | - | [2] |
| 13 | 2,3-di-Cl | - | [2] |
| 16 | 3-Br | 1.08 | [3] |
| Naproxen | (Reference Drug) | 40.10 | [3] |
Note: Specific IC50 values for compounds 8 and 13 were not provided in the source material, but they were identified as among the most promising.[2]
Signaling Pathway: COX-1 Mediated Prostaglandin Synthesis
The primary mechanism of anti-inflammatory action for these compounds is the inhibition of COX-1, which blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[4][5]
Caption: Inhibition of the COX-1 signaling pathway by 5-methylthiazole derivatives.
Experimental Protocol: In Vitro COX-1 Inhibition Assay
This protocol outlines a method to determine the COX-1 inhibitory activity of test compounds.
Materials:
-
Ovine COX-1 enzyme
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Reaction buffer (e.g., Tris-HCl)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., Naproxen).
-
In a 96-well plate, add the reaction buffer, COX-1 enzyme, and the test compound or vehicle control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding a stopping solution (e.g., a solution of HCl).
-
Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX-1 inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Anticancer Applications
Derivatives of 2-amino-5-methylthiazole have shown significant potential as anticancer agents, exhibiting cytotoxic activity against various cancer cell lines.[6][7][8]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity of N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide against several human cancer cell lines.[9]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 6d | K563 (Leukemia) | Comparable to Dasatinib |
| MCF-7 (Breast Cancer) | 20.2 | |
| HT-29 (Colon Cancer) | 21.6 | |
| MDA-MB 231 (Breast Cancer) | Inactive | |
| Dasatinib | All tested cell lines | < 1 |
Signaling Pathway: Induction of Apoptosis
2-aminothiazole derivatives can induce apoptosis (programmed cell death) in cancer cells through the modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway and by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[3][6]
Caption: General mechanism of apoptosis induction by 2-aminothiazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., K563, MCF-7, HT-29)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds or vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Applications
Derivatives of 5-methylthiazole have also been investigated for their antimicrobial properties, demonstrating activity against a range of bacteria and fungi.[10][11]
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones against various microbial strains.[10]
| Compound ID | E. coli (µM) | B. cereus (µM) |
| 1 | 26.3 - 40.5 | 26.3 - 40.5 |
| 4 | 26.3 - 40.5 | 26.3 - 40.5 |
| 10 | 26.3 - 40.5 | 26.3 - 40.5 |
| 13 | 26.3 - 40.5 | 26.3 - 40.5 |
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol describes a standard method for determining the MIC of a compound against bacteria.
Materials:
-
Bacterial strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the bacterial strain to be tested.
-
Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well microplate.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubate the microplate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
-
Optionally, the optical density at 600 nm (OD600) can be measured using a microplate reader to quantify bacterial growth.
Synthesis Protocols
General Synthesis of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones[3]
-
Synthesis of 2-chloro-N-(5-methylthiazol-2-yl)acetamide: To a solution of 2-amino-5-methylthiazole in a suitable solvent, add chloroacetyl chloride dropwise at a low temperature. The reaction mixture is then stirred at room temperature.
-
Synthesis of 2-(5-methylthiazol-2-ylimino)thiazolidin-4-one: The product from the previous step is cyclized in the presence of ammonium thiocyanate in refluxing ethanol.
-
Synthesis of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones: The thiazolidinone intermediate is reacted with an appropriate substituted benzaldehyde in the presence of a base (e.g., piperidine) in a suitable solvent (e.g., ethanol) under reflux.
General Synthesis of N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide[12][13]
-
Protection of 2-aminothiazole-5-ethyl formate: The amino group of 2-aminothiazole-5-ethyl formate is protected, for example, with a benzyloxycarbonyl (Cbz) group.
-
Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide.
-
Amide coupling: The carboxylic acid is coupled with 2-chloro-6-methylaniline using a coupling agent (e.g., methanesulfonyl chloride) to form the amide.
-
Deprotection: The protecting group on the 2-amino group is removed.
-
Acetamidation: The deprotected amine is reacted with a suitable reagent, such as 2-chloro-N-(5-((2-chloro-6-methylphenyl)carbamoyl)-4-methylthiazol-2-yl)acetamide, which is then reacted with 1-methylpiperazine to yield the final product.
References
- 1. Cyclooxygenase-1 (COX-1) and COX-1 Inhibitors in Cancer: A Review of Oncology and Medicinal Chemistry Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gosset.ai [gosset.ai]
- 6. benchchem.com [benchchem.com]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
5-Methylthiazole Derivatives as Potent Anti-Inflammatory Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of a 5-methylthiazole scaffold in the development of novel anti-inflammatory agents. The focus is on a series of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one derivatives, which have demonstrated significant anti-inflammatory activity through the selective inhibition of cyclooxygenase-1 (COX-1). While the core structure is based on 5-methylthiazole, the synthetic route described herein commences with the commercially available 2-amino-5-methylthiazole.
Data Presentation: Anti-Inflammatory and COX-1 Inhibitory Activity
The anti-inflammatory potential of the synthesized 5-methylthiazole derivatives was evaluated using both in vivo and in vitro assays. The data presented below summarizes the key findings, highlighting the potent and selective nature of these compounds.
Table 1: In Vivo Anti-Inflammatory Activity of 5-Methylthiazole Derivatives in Carrageenan-Induced Mouse Paw Edema
| Compound ID | Substituent on Benzylidene Ring | Edema Inhibition (%) ± SEM |
| 8 | 4-NO₂ | 55.4 ± 1.5 |
| 12 | 4-Cl | 55.6 ± 1.5 |
| 13 | 2,3-di-Cl | 57.8 ± 1.3 |
| 16 | 3-Br | 57.6 ± 1.4 |
| Indomethacin (Reference) | - | 47.0 |
Table 2: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Selected 5-Methylthiazole Derivatives [1]
| Compound ID | Substituent on Benzylidene Ring | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
| 8 | 4-NO₂ | 1.08 | > 100 |
| 12 | 4-Cl | 14.38 | > 100 |
| 13 | 2,3-di-Cl | Not Reported | Not Reported |
| 16 | 3-Br | Not Reported | Not Reported |
| Naproxen (Reference) | - | 40.10 | Not Reported |
Experimental Protocols
Synthesis of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one Derivatives
The synthesis of the title compounds is achieved through a multi-step process starting from 2-amino-5-methylthiazole.[1]
Step 1: Synthesis of 2-chloro-N-(5-methylthiazol-2-yl)acetamide
-
Dissolve 2-amino-5-methylthiazole in a suitable solvent (e.g., a mixture of water and a miscible organic solvent).
-
Cool the solution in an ice bath.
-
Add chloroacetyl chloride dropwise while maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the intermediate amide.
Step 2: Synthesis of 2-((5-methylthiazol-2-yl)imino)thiazolidin-4-one
-
Reflux a mixture of 2-chloro-N-(5-methylthiazol-2-yl)acetamide and ammonium thiocyanate in ethanol for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the thiazolidinone intermediate.
Step 3: Synthesis of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones
-
A mixture of 2-((5-methylthiazol-2-yl)imino)thiazolidin-4-one, an appropriate substituted benzaldehyde, and a catalytic amount of a base (e.g., piperidine or sodium acetate) in a suitable solvent (e.g., ethanol or glacial acetic acid) is heated to reflux for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and purified by recrystallization to afford the final compound.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This assay is a standard model for evaluating acute inflammation.
-
Animals: Use male Swiss albino mice (or other suitable rodent models) weighing 20-25 g. House the animals under standard laboratory conditions with free access to food and water.
-
Groups: Divide the animals into groups (n=6-8 per group): a control group, a reference drug group (e.g., Indomethacin, 10 mg/kg), and test compound groups at various doses.
-
Administration: Administer the test compounds and the reference drug orally or intraperitoneally 30-60 minutes before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan suspension in saline into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the direct inhibitory effect of the compounds on the cyclooxygenase enzymes.
-
Enzymes and Substrate: Use purified ovine or human COX-1 and COX-2 enzymes. Arachidonic acid is used as the substrate.
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing necessary co-factors like hematin and epinephrine.
-
Test Compounds: Prepare stock solutions of the test compounds and reference inhibitors (e.g., Naproxen) in DMSO and then serially dilute them to the desired concentrations.
-
Assay Procedure: a. In a 96-well plate, add the assay buffer, co-factors, and either COX-1 or COX-2 enzyme to the wells. b. Add the various concentrations of the test compounds, reference inhibitor, or vehicle (DMSO) to the appropriate wells. c. Pre-incubate the plate at 37 °C for a short period (e.g., 10-15 minutes) to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding arachidonic acid to all wells. e. Incubate the plate at 37 °C for a defined time (e.g., 10-20 minutes). f. Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Detection: Measure the amount of prostaglandin E₂ (PGE₂) produced using a suitable method, such as an Enzyme Immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) using a suitable software.
Visualizations
Signaling Pathway
Caption: Mechanism of action of 5-methylthiazole derivatives via COX-1 inhibition.
Experimental Workflow
Caption: Synthetic workflow for 5-methylthiazole-based anti-inflammatory agents.
References
Application Notes: Photolytic Synthesis of 2-Substituted Thiazole-5-Carboxylates
Introduction
Thiazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals. The synthesis of specifically substituted thiazoles, such as 2-substituted thiazole-5-carboxylates, is of significant interest due to their versatile applications as key intermediates. Traditional synthetic routes to these compounds can be lengthy and may require harsh reaction conditions. Photochemical methods offer a mild and efficient alternative for the construction of complex heterocyclic systems. This application note details a photolytic method for the synthesis of 2-substituted thiazole-5-carboxylates, providing a valuable tool for researchers in organic synthesis and drug discovery.
Method Overview
The described method provides a convenient route to 2-substituted thiazole-5-carboxylate esters through the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate.[1][2][3] This reaction is carried out in the presence of various thioamides, which serve as the source for the 2-substituent of the resulting thiazole ring. The process is typically conducted in acetonitrile with a catalytic amount of trifluoroacetic acid, yielding moderate to good yields of the desired products.[1][2][3] This photochemical approach is notable for its mild conditions, which are often compatible with a range of functional groups.
Applications in Drug Discovery and Development
The thiazole moiety is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of biologically active compounds, including antibacterial, antifungal, anticancer, and anti-inflammatory agents.[4][5][6] The 2-substituted thiazole-5-carboxylate scaffold, in particular, serves as a versatile building block for the synthesis of more complex molecules. The ester functionality at the 5-position can be readily modified, for instance, through hydrolysis to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.[7][8][9] This synthetic accessibility makes the photolytic method described herein a valuable asset for generating compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Experimental Protocols
General Protocol for the Photolytic Synthesis of Ethyl 2-Substituted Thiazole-5-carboxylates
This protocol is based on the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in the presence of a thioamide.
Materials:
-
Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate
-
Substituted thioamide (e.g., thioacetamide, phenylthioacetamide, etc.)
-
Acetonitrile (CH₃CN), anhydrous
-
Trifluoroacetic acid (TFA)
-
Photochemical reactor equipped with a 300 nm UV lamp
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a quartz reaction vessel, dissolve ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate (1.0 eq) and the desired thioamide (1.2 eq) in anhydrous acetonitrile.
-
Add trifluoroacetic acid (0.5% v/v) to the reaction mixture.
-
Seal the reaction vessel and place it in the photochemical reactor.
-
Irradiate the mixture with a 300 nm UV lamp at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure ethyl 2-substituted thiazole-5-carboxylate.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Note: In the absence of trifluoroacetic acid, an intermediate vinyl thioester may be isolated.[1][2][3]
Data Presentation
Table 1: Synthesis of Various Ethyl 2-Substituted Thiazole-5-carboxylates via Photolysis
| Entry | 2-Substituent (from Thioamide) | Product | Yield (%) |
| 1 | Methyl | Ethyl 2-methylthiazole-5-carboxylate | 40-60% |
| 2 | Phenyl | Ethyl 2-phenylthiazole-5-carboxylate | 40-60% |
| 3 | Benzyl | Ethyl 2-benzylthiazole-5-carboxylate | 40-60% |
| 4 | Amino | Ethyl 2-aminothiazole-5-carboxylate | 40-60% |
Yields are reported as moderate, in the range of 40-60%, based on the literature.[1][2][3]
Visualizations
Caption: Experimental workflow for the photolytic synthesis.
Caption: Proposed reaction mechanism pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. connectsci.au [connectsci.au]
- 4. researchgate.net [researchgate.net]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 4-Methylthiazole-5-carboxylic Acid Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylthiazole-5-carboxylic acid chloride is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Notably, it is a precursor for the synthesis of 4-methyl-5-formylthiazole, which is an important intermediate for the third-generation cephalosporin antibiotic, Cefditoren Pivoxil. The conversion of 4-methylthiazole-5-carboxylic acid to its corresponding acid chloride is a critical step that activates the carboxylic acid for further reactions, such as amide bond formation or reduction. This document provides a detailed protocol for the preparation of 4-methylthiazole-5-carboxylic acid chloride using thionyl chloride, a common and effective chlorinating agent. Alternative methods are also discussed.
Chemical Reaction
The primary reaction involves the conversion of a carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂). The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the product.
Reaction Scheme:
Alternative reagents for this conversion include oxalyl chloride ((COCl)₂) and phosphorus pentachloride (PCl₅).[1] Oxalyl chloride is often used with a catalytic amount of N,N-dimethylformamide (DMF) and offers the advantage of volatile byproducts.[2][3]
Experimental Protocols
Method 1: Using Thionyl Chloride
This protocol is adapted from a documented procedure for the synthesis of a precursor to 4-methyl-5-formylthiazole.[4]
Materials:
-
4-Methylthiazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 4-methylthiazole-5-carboxylic acid (e.g., 1.5 g).
-
Carefully add an excess of thionyl chloride (e.g., 10 mL) to the flask. This reaction should be performed in a well-ventilated fume hood due to the release of HCl and SO₂ gases.
-
Heat the mixture to reflux and maintain for 2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude 4-methylthiazole-5-carboxylic acid chloride can often be used directly for the next synthetic step without further purification.[4]
Method 2: Using Oxalyl Chloride (Alternative)
This is a general procedure for converting carboxylic acids to acid chlorides.[2][3]
Materials:
-
4-Methylthiazole-5-carboxylic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or another suitable solvent like benzene or toluene[2]
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend 4-methylthiazole-5-carboxylic acid in anhydrous DCM.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add oxalyl chloride (approximately 1.1 to 1.5 equivalents) to the suspension at room temperature with stirring.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the cessation of gas evolution.
-
Once the reaction is complete, the solvent and volatile byproducts can be removed under reduced pressure to yield the crude acid chloride.
Data Presentation
| Parameter | Method 1: Thionyl Chloride | Method 2: Oxalyl Chloride (General) | Reference |
| Starting Material | 4-Methylthiazole-5-carboxylic acid | 4-Methylthiazole-5-carboxylic acid | [2][4] |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Oxalyl chloride ((COCl)₂) | [2][4] |
| Solvent | Neat (Thionyl chloride as solvent) | Dichloromethane (DCM) or Toluene | [2][4] |
| Catalyst | None | N,N-Dimethylformamide (DMF) | [3] |
| Reaction Temperature | Reflux | Room Temperature | [3][4] |
| Reaction Time | 2 hours | ~1.5 - 2 hours | [2][4] |
| Work-up | Distillation of excess reagent | Removal of solvent and byproducts | [2][4] |
| Purity | Used directly without purification | Generally high, suitable for most uses | [2][4] |
Safety Precautions
-
Both thionyl chloride and oxalyl chloride are corrosive and toxic. They react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The reactions produce toxic gases (HCl, SO₂, CO, CO₂). Ensure proper ventilation and trapping of off-gases if necessary.
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of 4-methylthiazole-5-carboxylic acid chloride.
References
- 1. Chemistry: Making acid chlorides from carboxylic acids [openchemistryhelp.blogspot.com]
- 2. researchgate.net [researchgate.net]
- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 4. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 5-Methylthiazole-2-carboxylic Acid Derivatives in the Synthesis of HSET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of potent and selective inhibitors of the human kinesin HSET (also known as KIFC1), with a focus on derivatives of a 5-methylthiazole scaffold. While established synthetic routes for these inhibitors commence from precursors other than 5-Methylthiazole-2-carboxylic acid, this document will also explore a proposed synthetic pathway to potentially utilize this compound as a starting material.
Introduction to HSET as a Therapeutic Target
Human Spleen, Embryo, and Testes (HSET) protein, a member of the kinesin-14 family of microtubule motor proteins, plays a critical role in the organization of microtubules during mitosis. In many cancer cells, the presence of supernumerary centrosomes can lead to multipolar spindle formation and subsequent mitotic catastrophe, a form of cell death. To circumvent this, cancer cells often upregulate HSET, which functions to cluster these extra centrosomes, enabling the formation of a pseudo-bipolar spindle and ensuring cell survival.[1][2] This reliance of cancer cells with centrosome amplification on HSET for survival makes it an attractive and selective target for anticancer drug development. Inhibition of HSET in such cells induces multipolar mitosis and selective cell death, with minimal effects on healthy cells with normal centrosome numbers.
Thiazole-Based HSET Inhibitors: A Promising Scaffold
Recent research has identified a novel class of 2-(3-benzamidopropanamido)thiazole-5-carboxylate derivatives as potent, ATP-competitive inhibitors of HSET.[1] These compounds have demonstrated nanomolar biochemical potency and high selectivity against other mitotic kinesins, such as Eg5. The thiazole core serves as a key structural motif for achieving high affinity and selectivity for the HSET motor domain.
Established Synthesis of Thiazole-Based HSET Inhibitors
The primary synthetic route to the aforementioned potent HSET inhibitors starts with commercially available ethyl 2-amino-4-methylthiazole-5-carboxylate.[1] This starting material undergoes a series of reactions, including amide coupling and deprotection steps, to yield the final inhibitor compounds.
A general synthetic scheme is outlined below:
Caption: Established synthetic route for thiazole-based HSET inhibitors.
Proposed Synthetic Route Utilizing this compound
While not the established starting point, this compound could potentially be converted into a suitable intermediate for the synthesis of HSET inhibitors. A plausible, albeit multi-step, synthetic pathway is proposed below. This hypothetical route highlights the chemical transformations that would be necessary.
Caption: Proposed synthetic pathway from this compound.
HSET Signaling and Mechanism of Inhibition
HSET is a minus-end directed motor protein that crosslinks and slides microtubules. In cancer cells with extra centrosomes, HSET's activity is crucial for organizing these centrosomes into a pseudo-bipolar spindle, allowing the cell to undergo mitosis without triggering cell death. The thiazole-based inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the HSET motor domain, preventing ATP hydrolysis and the conformational changes necessary for motor activity. This inhibition leads to the de-clustering of supernumerary centrosomes, resulting in multipolar spindle formation and ultimately, selective apoptosis of the cancer cells.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Methylthiazole-2-carboxylic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of 5-Methylthiazole-2-carboxylic acid via recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I select an appropriate solvent for the recrystallization of this compound?
A1: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[1] Given that this compound is a polar molecule with a carboxylic acid group, polar solvents are a good starting point.[1] The compound is noted to be slightly soluble in water.[2] Small-scale solubility tests with solvents like water, ethanol, methanol, or mixtures such as ethanol/water are recommended to identify the optimal system.
Q2: My compound "oiled out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be caused by a high level of impurities, cooling the solution too quickly, or using a solvent in which the compound's melting point is below the solution's temperature.[1]
-
Solution 1: Reheat and Dilute. Reheat the mixture until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool much more slowly.[1]
-
Solution 2: Modify Solvent System. If the problem persists, consider a different solvent or a solvent/anti-solvent pair. For instance, dissolve the compound in a minimal amount of a good solvent (like hot ethanol) and slowly add a miscible anti-solvent (like water) until turbidity appears, then reheat to clarify and cool slowly.[1]
-
Solution 3: Pre-purification. Significant impurities can depress the melting point, leading to oiling.[1] If other methods fail, an initial purification step like column chromatography might be necessary.
Q3: The solution has cooled, but no crystals have formed. What are the next steps?
A3: A lack of crystal formation suggests the solution may be too dilute or has become supersaturated.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent's surface. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[3]
-
Add a Seed Crystal: If you have a pure crystal of this compound, adding a tiny amount to the solution can initiate crystallization.[1][3]
-
Increase Concentration: If the solution is too dilute, gently heat it to evaporate some of the solvent, thereby increasing the concentration.[1] Once concentrated, allow it to cool again.
-
Cool Further: If crystals still haven't formed at room temperature, place the flask in an ice bath to further decrease the compound's solubility.[3]
Q4: My final yield is very low. What are the common causes and solutions?
A4: A low yield can result from several factors during the recrystallization process.
-
Cause: Using too much solvent for dissolution.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.[3]
-
-
Cause: The compound has significant solubility in the cold solvent.
-
Solution: Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation.[3]
-
-
Cause: Premature crystallization during hot filtration.
-
Solution: Use a pre-heated or stemless funnel and keep the solution hot during the filtration process to prevent product loss.[4]
-
-
Cause: Excessive washing of the collected crystals.
-
Solution: Wash the crystals on the filter with a minimal amount of ice-cold solvent to remove surface impurities without dissolving the product.[1]
-
Q5: What are the likely impurities in my this compound sample?
A5: Impurities can originate from starting materials, side reactions, or incomplete reactions during synthesis. For heterocyclic carboxylic acids, common impurities may include the unhydrolyzed ester precursor (e.g., ethyl 5-methylthiazole-2-carboxylate) or starting materials from the initial thiazole ring formation.[5] These impurities can interfere with crystallization and lower the final product's melting point and purity.[1]
Data Presentation
| Solvent | Boiling Point (°C) | Polarity | Suitability for Carboxylic Acids | Notes |
| Water | 100 | High | Good, especially for polar acids. | This compound is slightly soluble.[2] Often requires heating. |
| Ethanol | 78 | High | Good | May show high solubility even when cold; often used in a pair with water.[1] |
| Methanol | 65 | High | Good | Similar to ethanol, but with a lower boiling point. |
| Ethyl Acetate | 77 | Medium | Moderate | Can be effective; polarity may be suitable for less polar impurities. |
| Toluene | 111 | Low | Poor (as a primary solvent) | Can be used as the "poor" solvent in a solvent/anti-solvent system with a more polar solvent.[4] |
| Hexane | 69 | Low | Poor (as a primary solvent) | Commonly used as an anti-solvent to precipitate polar compounds from a more polar solution.[1] |
Experimental Protocols
General Recrystallization Protocol for this compound
-
Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate, adding more solvent in small portions until the solid is completely dissolved at or near the boiling point.[3]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated carbon was used, perform a hot gravity filtration using a pre-heated, stemless funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[4] This step prevents premature crystallization of the product.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product.[3]
-
Collection of Crystals: Collect the purified crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[1]
-
Drying: Dry the crystals thoroughly in a vacuum oven or desiccator to remove any residual solvent. Determine the melting point and yield of the purified product. The literature melting point is 209-213 °C.[6]
Mandatory Visualization
Troubleshooting Workflow for Recrystallization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Overcoming challenges in the synthesis of thiazole derivatives
Welcome to the technical support center for the synthesis of thiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues in your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of thiazole derivatives.
Problem 1: Low or No Yield in Hantzsch Thiazole Synthesis
Q: I am performing a Hantzsch thiazole synthesis by reacting an α-haloketone with a thioamide, but I am consistently obtaining a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A: Low yields in the Hantzsch synthesis are a common challenge and can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Purity of Reactants and Solvents:
-
Issue: Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, consuming starting materials and complicating purification. The presence of water can also be detrimental, and the stability of the thioamide, particularly in acidic conditions, can be a limiting factor.[1]
-
Solution: Ensure the purity of your starting materials. Recrystallize or purify the α-haloketone and thioamide if necessary. Use anhydrous solvents to minimize water content, especially if your reaction is sensitive to moisture.
-
-
Reaction Conditions:
-
Issue: Suboptimal temperature, reaction time, or solvent can significantly impact the reaction outcome.
-
Solution:
-
Temperature: Gradually increase the reaction temperature. While some reactions proceed at room temperature, many require heating or reflux to drive the reaction to completion.[2] Monitor the reaction closely by TLC to avoid decomposition at higher temperatures.
-
Reaction Time: Extend the reaction time. Some Hantzsch syntheses require several hours of refluxing to achieve a good yield.
-
Solvent: The choice of solvent is crucial. While ethanol is commonly used, other solvents like methanol, 1-butanol, 2-propanol, or even water can be effective depending on the specific substrates.[2] It is advisable to perform small-scale solvent screening to find the optimal one for your reaction.
-
-
-
Stoichiometry:
-
Issue: An incorrect molar ratio of reactants can lead to incomplete conversion of the limiting reagent.
-
Solution: While a 1:1 molar ratio is typical, using a slight excess (e.g., 1.1 to 1.5 equivalents) of the thioamide can sometimes drive the reaction to completion, especially if the thioamide is prone to degradation.
-
-
Side Reactions:
-
Issue: The formation of byproducts can consume starting materials and reduce the yield of the desired thiazole. A common side reaction is the self-condensation of the α-haloketone.
-
Solution: Carefully control the reaction conditions, especially the temperature and the rate of addition of reagents, to minimize side reactions. Purification by column chromatography or recrystallization can help to remove byproducts.
-
Problem 2: Difficulty in Purifying Thiazole Derivatives
Q: My reaction to synthesize a thiazole derivative seems to have worked based on TLC analysis, but I am struggling with the purification of the final product. What are some effective purification strategies?
A: The purification of thiazole derivatives can be challenging due to the presence of unreacted starting materials, reagents, and side products that may have similar polarities to the desired compound.
-
Recrystallization:
-
Application: This is often the simplest and most effective method for purifying solid thiazole derivatives.
-
Procedure: Choose a solvent or a solvent mixture in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of thiazoles include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof. Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to form crystals.
-
-
Column Chromatography:
-
Application: This technique is useful for separating compounds with similar polarities and for purifying oils or non-crystalline solids.
-
Procedure: Select an appropriate stationary phase (silica gel is most common) and a mobile phase (eluent) that provides good separation of your product from impurities on a TLC plate. A typical eluent system for thiazole derivatives is a mixture of hexane and ethyl acetate.
-
-
Acid-Base Extraction:
-
Application: If your thiazole derivative has a basic nitrogen atom, you can use acid-base extraction to separate it from non-basic impurities.
-
Procedure: Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl) to protonate the thiazole, which will then move to the aqueous layer. Separate the aqueous layer and then neutralize it with a base (e.g., NaHCO₃ or NaOH) to deprotonate the thiazole, causing it to precipitate or allowing it to be extracted back into an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic methods for preparing thiazole derivatives?
A1: The most widely used methods for synthesizing the thiazole ring are:
-
Hantzsch Thiazole Synthesis: This is the most common method, involving the condensation of an α-haloketone with a thioamide.[3]
-
Cook-Heilbron Synthesis: This method is used to prepare 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates.[4][5]
-
Gabriel Synthesis: This involves the cyclization of α-acylaminoketones with a thionating agent like phosphorus pentasulfide.[1][3][4]
Q2: How can I monitor the progress of my thiazole synthesis reaction?
A2: Thin-Layer Chromatography (TLC) is the most common and convenient method to monitor the progress of the reaction. Spot the reaction mixture on a TLC plate alongside the starting materials. The disappearance of the starting material spots and the appearance of a new spot for the product indicate the progression of the reaction.
Q3: What are some common side products in the Hantzsch thiazole synthesis?
A3: Common side products can include unreacted starting materials, the product of self-condensation of the α-haloketone, and intermediates that have not fully cyclized or dehydrated. The specific side products will depend on the reactants and reaction conditions used.
Q4: Are there any green chemistry approaches for thiazole synthesis?
A4: Yes, several more environmentally friendly methods have been developed. These include microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption, and solvent-free reactions, where the reactants are ground together, often with a solid catalyst.[6] One-pot, multi-component reactions are also considered a green approach as they reduce the number of synthetic steps and purification stages.[2]
Data Presentation
Table 1: Effect of Solvent on the Yield of Hantzsch Thiazole Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Water | Reflux | 5 | 82 | [2] |
| 2 | Ethanol | Reflux | 6 | 78 | [2] |
| 3 | Methanol | Reflux | 6 | 75 | [2] |
| 4 | 1-Butanol | Reflux | 5 | 85 | [2] |
| 5 | 2-Propanol | Reflux | 5 | 84 | [2] |
| 6 | Dioxane | 60 | - | 18-20 | [1] |
Reaction conditions and substrates may vary between studies.
Table 2: Effect of Catalyst Loading on the Yield of a One-Pot Hantzsch Thiazole Synthesis
| Entry | Catalyst (SiW/SiO₂) Loading (%) | Yield (%) | Reference |
| 1 | 5 | 70 | [2] |
| 2 | 10 | 80 | [2] |
| 3 | 15 | 90 | [2] |
| 4 | 20 | 90 | [2] |
Reaction performed with 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehyde in ethanol/water under reflux.[2]
Experimental Protocols
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol describes the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[7]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium carbonate (Na₂CO₃) solution (20 mL)
-
Water
Equipment:
-
20 mL scintillation vial
-
Stir bar
-
Hot plate
-
100 mL beaker
-
Buchner funnel
-
Side-arm flask
-
Filter paper
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a stir bar to the vial.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate should form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a tared watch glass and allow it to air dry.
-
Once dry, determine the mass of the product and calculate the percent yield. The expected yield is typically high.
Protocol 2: Cook-Heilbron Synthesis of a 5-Aminothiazole
This is a general procedure illustrating the Cook-Heilbron synthesis.
Materials:
-
α-Aminonitrile (e.g., aminoacetonitrile)
-
Carbon disulfide (CS₂)
-
Solvent (e.g., ethanol or a mixture of ether and water)
-
Base (if necessary, for work-up)
Procedure:
-
Dissolve the α-aminonitrile in the chosen solvent at room temperature.
-
Slowly add carbon disulfide to the solution with stirring. The reaction is often carried out under mild conditions.[5][8]
-
The reaction mixture is typically stirred at room temperature for several hours or until the reaction is complete as monitored by TLC.
-
The product, a 5-amino-2-mercaptothiazole, may precipitate from the reaction mixture. If so, it can be collected by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Inhibition of cancer signaling pathways by thiazole derivatives.
Caption: General workflow for Hantzsch thiazole synthesis.
Caption: Troubleshooting logic for low-yield thiazole synthesis.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. mdpi.com [mdpi.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Esterification of 5-Methylthiazole-2-carboxylic acid
This technical support guide provides troubleshooting for common issues encountered during the esterification of 5-Methylthiazole-2-carboxylic acid, a crucial step for researchers in pharmaceutical and chemical development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My esterification reaction has a low yield. What are the common causes and how can I improve it?
A1: Low yields are a frequent issue and can stem from several factors. The primary reason is that many esterification reactions, like the Fischer-Speier method, are equilibrium processes.[1][2] To improve your yield, consider the following:
-
Drive the Equilibrium:
-
Excess Alcohol: Use the alcohol reactant in a large excess (5-10 fold), or if feasible, as the solvent.[1][2] This shifts the equilibrium towards the product side according to Le Châtelier's principle.[3]
-
Water Removal: Water is a byproduct of the reaction and its presence can promote the reverse (hydrolysis) reaction.[2][4] Use a Dean-Stark apparatus to azeotropically remove water as it forms, especially when using solvents like toluene.[2] Alternatively, molecular sieves can be used as a desiccant.
-
-
Reaction Conditions:
-
Catalyst: Ensure an adequate amount of a strong acid catalyst (e.g., H₂SO₄, p-TsOH) is used.[1][5] Insufficient catalyst leads to slow or incomplete reactions.
-
Temperature & Time: The reaction may require heating under reflux to reach equilibrium.[5] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time; prolonged heating can sometimes lead to side reactions like decarboxylation.
-
-
Reagent Purity: Ensure all reagents, especially the starting acid and alcohol, are pure and dry. Water contamination will inhibit the reaction.[1]
Q2: I'm observing a significant amount of a non-polar byproduct that isn't my ester. What could it be?
A2: A common side reaction, especially under thermal stress or strong acid conditions, is the decarboxylation of the starting material to form 5-methylthiazole. Thiazole carboxylic acids can be susceptible to decarboxylation, particularly at elevated temperatures (100-150°C).[6][7]
-
Identification: The decarboxylated product, 5-methylthiazole, is significantly less polar than the starting carboxylic acid and the resulting ester. It can be identified by GC-MS or by comparing its ¹H NMR spectrum to a known standard.
-
Mitigation Strategies:
-
Lower Reaction Temperature: If possible, lower the reflux temperature by choosing a lower-boiling solvent or alcohol.
-
Milder Reaction Conditions: Switch from a high-temperature acid-catalyzed method (Fischer) to a milder, room-temperature method. Coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) can facilitate esterification under much gentler conditions, suppressing side reactions.[8][9]
-
Q3: My starting material is consumed, but my TLC/LC-MS shows multiple new spots and very little desired product. What side reactions could be occurring?
A3: Besides decarboxylation, other side reactions can occur, especially when using coupling agents like DCC.
-
N-Acylurea Formation: When using DCC, the O-acylisourea intermediate can rearrange to a more stable, but unreactive, N-acylurea byproduct.[9][10] This is more common with sterically hindered substrates or when the alcohol nucleophile is not reactive enough.
-
Reaction with Thiazole Ring: While less common under standard esterification conditions, the thiazole ring contains a nucleophilic nitrogen atom. In methods involving highly reactive electrophiles (e.g., converting the carboxylic acid to an acid chloride with SOCl₂), there is a possibility of side reactions at the ring nitrogen. Using milder activation methods like DCC/DMAP avoids the formation of such harsh intermediates.[11]
Illustrative Data on Reaction Conditions
The choice of esterification method significantly impacts both yield and purity. The following table provides illustrative data comparing different conditions for the synthesis of Methyl 5-methylthiazole-2-carboxylate.
| Method | Catalyst/Reagent | Temp. (°C) | Time (h) | Illustrative Yield (%) | Key Side Product (%) |
| A: Fischer-Speier | H₂SO₄ (cat.) in MeOH | 65 (Reflux) | 8 | 65% | 5-methylthiazole (~15%) |
| B: Fischer-Speier | H₂SO₄ (cat.) in MeOH | 65 (Reflux) | 24 | 75% | 5-methylthiazole (~20%) |
| C: DCC Coupling | DCC, MeOH | 25 (RT) | 12 | 50% | N-acylurea (~30%) |
| D: Steglich | DCC, DMAP (cat.), MeOH | 25 (RT) | 4 | 92% | N-acylurea (<5%) |
Note: This data is for illustrative purposes to demonstrate trends in reactivity and side product formation.
Detailed Experimental Protocols
Method 1: Fischer-Speier Esterification (Illustrative for Methyl Ester)
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).
-
Reagents: Add anhydrous methanol (20 eq), using it as both the reagent and solvent.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise while stirring.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting carboxylic acid.[1]
-
Workup: After cooling to room temperature, remove the excess methanol under reduced pressure.[5] Dilute the residue with ethyl acetate and carefully wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid, followed by a brine wash.[1][5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure ester.[1]
Method 2: Steglich Esterification (Illustrative for a Generic Alcohol, R-OH)
This method is ideal for acid-sensitive substrates or to minimize heat-induced side reactions like decarboxylation.[9]
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq), the desired alcohol (1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Solvent: Dissolve the components in anhydrous dichloromethane (CH₂Cl₂).
-
Coupling Agent: Cool the mixture to 0°C in an ice bath. Add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in CH₂Cl₂ dropwise.
-
Reaction: Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 3-5 hours. Monitor by TLC for the consumption of the starting acid.[8]
-
Workup: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with a small amount of CH₂Cl₂.[8]
-
Purification: Combine the filtrates and concentrate under reduced pressure. The crude residue can be purified by silica gel column chromatography to separate the ester from any remaining reagents.
Visualized Reaction Pathways and Troubleshooting
The following diagrams illustrate the chemical transformations and a logical workflow for troubleshooting common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Optimizing reaction conditions for the synthesis of 2-aminothiazole derivatives
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-aminothiazole derivatives. Our aim is to help you overcome common experimental challenges and optimize your reaction conditions for improved yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of 2-aminothiazole derivatives, offering potential causes and actionable solutions.
Q1: What is the most common method for synthesizing 2-aminothiazole derivatives, and what are its typical challenges?
A1: The most prevalent method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea or thioamide derivative.[1][2][3] While widely used, researchers often encounter challenges such as low reaction yields, difficulties in isolating and purifying the final product, the need for expensive or hazardous catalysts, and harsh reaction conditions.[1][4] The formation of isomeric impurities and other side reactions can also complicate the synthesis.[1]
Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A2: Low or no product yield is a common issue with several potential root causes. Optimizing your reaction conditions is key to improving the outcome. Consider the following factors:
-
Inappropriate Solvent: The choice of solvent is critical. Experiment with different solvents such as ethanol, methanol, water, or mixtures to find the optimal medium for your specific reactants.[1]
-
Suboptimal Reaction Temperature: The reaction may require heating. Refluxing the reaction mixture or utilizing microwave irradiation can often significantly improve yields and reduce reaction times.[1]
-
Ineffective or Absent Catalyst: The Hantzsch synthesis can be accelerated by a catalyst. Both acidic and basic catalysts, as well as phase-transfer catalysts, have been shown to be effective.[1] The use of a solid-supported or reusable catalyst can also simplify workup.[1][5]
-
Poor Quality of Starting Materials: Ensure the purity of your α-haloketone and thiourea starting materials, as impurities can lead to side reactions and lower yields.
-
Incorrect Stoichiometry: Carefully verify the molar ratios of your reactants to ensure they are optimal for the reaction.
Q3: I am observing significant side product formation. How can I increase the selectivity of my reaction?
A3: The formation of side products, including isomers, can be a significant challenge. Here are some strategies to enhance regioselectivity and minimize unwanted byproducts:
-
Reaction Time: Monitor the progress of your reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of degradation products or further side reactions.
-
pH Control: The pH of the reaction mixture can influence the regioselectivity of the Hantzsch synthesis. In some cases, conducting the reaction under acidic conditions can lead to improved outcomes.[6]
-
Protecting Groups: If your starting materials contain reactive functional groups that are not intended to participate in the thiazole ring formation, consider using appropriate protecting groups to prevent unwanted side reactions.
Q4: The purification of my 2-aminothiazole derivative is proving difficult. What techniques can I employ for better isolation?
A4: Challenges in product isolation and purification are frequently encountered. The following approaches can be helpful:
-
Precipitation: If your product is highly soluble in the reaction solvent, try to precipitate it by adding a non-solvent or by cooling the reaction mixture after completion.
-
Column Chromatography: For complex mixtures of products or to remove persistent impurities, column chromatography is an effective purification method.
-
Catalyst Removal: If you are using a homogeneous catalyst that is difficult to remove, consider switching to a solid-supported or reusable catalyst that can be easily separated by filtration after the reaction.[1][5]
-
Recrystallization: After initial isolation, recrystallization from a suitable solvent can significantly improve the purity of the final product.[7]
Q5: Are there more environmentally friendly ("greener") methods for synthesizing 2-aminothiazole derivatives?
A5: Yes, several "green" chemistry approaches have been developed to address the environmental concerns associated with traditional methods. These include:
-
Solvent-Free Conditions: Performing the reaction without a solvent can reduce waste and may lead to improved yields and shorter reaction times.[1][8]
-
Microwave-Assisted Synthesis: Microwave irradiation is an energy-efficient heating method that can dramatically reduce reaction times and often leads to cleaner products with higher yields.[1]
-
Reusable Catalysts: The use of solid-supported catalysts, such as silica-supported tungstosilisic acid, allows for easy recovery and reuse, minimizing catalyst waste.[5]
-
One-Pot, Multi-Component Procedures: These methods, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, improve efficiency and reduce solvent usage and waste.[5][8]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies, highlighting the impact of different reaction conditions on the synthesis of 2-aminothiazole derivatives.
Table 1: Effect of Solvent and Catalyst on Reaction Yield
| Entry | α-Haloketone | Thiourea Derivative | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Ethanol/Water (1/1) | SiW.SiO₂ | 65 | 2-3.5 | 79-90 | [5] |
| 2 | Acetophenone | Thiourea | EtOH | Ca/4-MePy-IL@ZY-Fe₃O₄ | 80 | - | High | [9] |
| 3 | Phenacyl Bromide | N-substituted thiourea | Dichloromethane | Basic Alumina | Room Temp | - | Improved | [4] |
| 4 | α-diazoketones | Thiourea | PEG-400 | None | 100 | 2-3.5 | 87-96 | [10] |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Entry | Reactants | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehyde | Conventional Heating | 65 | 2-3.5 h | 79-90 | [5] |
| 2 | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehyde | Ultrasonic Activation | Room Temp | 1.5-2 h | 79-90 | [5] |
| 3 | α-haloketone, thiourea | Microwave Irradiation | 90 | 30 min | High | [1] |
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis (Conventional Heating)
-
Reactant Mixture: In a round-bottom flask, combine the α-haloketone (1 mmol), the thiourea derivative (1 mmol), and a suitable solvent (e.g., 5 mL of ethanol/water 1:1).
-
Catalyst Addition: Add the chosen catalyst (e.g., 15% SiW.SiO₂) to the mixture.
-
Reaction: Stir the mixture and heat under reflux at the optimal temperature (e.g., 65°C) for the required time (e.g., 2-3.5 hours). Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid product precipitates, collect it by filtration.
-
Wash the solid with a suitable solvent (e.g., cold ethanol) to remove unreacted starting materials.
-
If a solid catalyst was used, it can be recovered by filtration.
-
-
Purification: The crude product may be further purified by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives
-
Reactant Mixture: In a microwave-safe test tube, combine the α-haloketone (1 mmol) and the thiourea derivative (1.2 mmol).
-
Microwave Irradiation: Cap the test tube and heat the mixture in a microwave reactor at a specified temperature (e.g., 90°C) and pressure (e.g., 250 psi) for a short duration (e.g., 30 minutes).[1]
-
Work-up:
-
After the reaction is complete, cool the mixture.
-
The solid product can often be collected directly by filtration.
-
Wash the product with a suitable solvent (e.g., cold methanol) to remove any unreacted starting materials.
-
-
Purification: While microwave synthesis often yields cleaner products, further purification by recrystallization may be necessary to achieve high purity.[1]
Visualizing Workflows and Troubleshooting
General Synthesis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Page loading... [wap.guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 10. bepls.com [bepls.com]
Troubleshooting low yields in the cyclization step of thiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cyclization step of thiazole synthesis, with a focus on improving low yields. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the most common contributing factors?
Low yields in the Hantzsch synthesis, a widely used method for preparing thiazoles from α-haloketones and thioamides, can stem from several factors.[1] Key areas to investigate include the purity of your reactants, the reaction conditions, and the potential for side reactions. The stability of the thioamide can also be a limiting factor, particularly in acidic conditions.[1][2]
Q2: How critical is the purity of my reactants and solvents for a successful cyclization?
Reactant and solvent purity is paramount for achieving high yields in thiazole synthesis.[1]
-
Reactant Purity: Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, which consume starting materials and complicate the purification of the final product. It is crucial to use high-purity reagents; purification of starting materials by recrystallization or distillation may be necessary.[1][3]
-
Solvent Purity: The presence of water can be detrimental in some cases, so using anhydrous solvents is often recommended to avoid hydrolysis of intermediates or reactants.[1]
Q3: I am observing significant side product formation. What are the likely culprits and how can I minimize them?
Side product formation is a common issue that complicates purification and reduces the yield of the desired thiazole.
-
Incomplete Cyclization: A frequent problem is the formation of an intermediate that fails to cyclize. To drive the reaction towards completion, consider increasing the reaction temperature or extending the reaction time.[4]
-
Competing Reactions: Depending on the substrates and conditions, other reactions can compete with the desired thiazole formation. For instance, the use of acidic conditions with N-monosubstituted thioureas can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[5]
-
Thioamide Decomposition: Thioamides can be unstable, especially under strongly acidic or basic conditions and at elevated temperatures, leading to decomposition and a decrease in the overall yield.[1]
Q4: My reaction seems to stall and does not go to completion. What can I do to improve the conversion rate?
A stalled reaction can be frustrating, but several strategies can be employed to push it to completion:
-
Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy. A gradual increase in temperature while monitoring the reaction progress by TLC or LC-MS is advisable.[4]
-
Catalyst Deactivation: If you are using a catalyst, it may have lost its activity. Adding a fresh portion of the catalyst could help restart the reaction. Ensure the catalyst is fresh and has been stored under the recommended conditions.
-
Stoichiometry: A slight excess of one reactant, typically the thioamide, can sometimes help drive the reaction to completion. A molar ratio of 1:1.5 (α-haloketone to thiourea) is often used.[6]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly shorten reaction times and improve yields by providing rapid and uniform heating.[4][7]
Q5: How does the choice of solvent and temperature affect the cyclization yield?
The choice of solvent and reaction temperature are critical parameters that can significantly impact the reaction rate and yield.
-
Solvent Effects: The optimal solvent depends on the specific substrates. Alcohols such as methanol and ethanol are commonly used.[6][7] In some cases, a mixture of solvents like ethanol/water can improve yields.[8][9] For certain reactions, higher boiling point solvents like DMF or toluene may be necessary.[4] A solvent screening is often a worthwhile step in optimizing your reaction.
-
Temperature Effects: Conventional heating methods may require refluxing for several hours.[9] Microwave-assisted synthesis often utilizes temperatures in the range of 90-130°C for much shorter durations.[1] It is important to find the optimal temperature that promotes the desired reaction without causing decomposition of reactants or products.
Troubleshooting Flowchart
Caption: A flowchart for troubleshooting low yields in thiazole synthesis.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize the effect of different solvents, catalysts, and heating methods on the yield of thiazole synthesis based on published data.
Table 1: Effect of Solvent on Hantzsch Thiazole Synthesis Yield
| Entry | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Water | Reflux | 7 h | 50 | [9] |
| 2 | Ethanol | Reflux | 4 h | 65 | [9] |
| 3 | Methanol | Reflux | 5 h | 45 | [9] |
| 4 | 1-Butanol | Reflux | 3 h | 80 | [9] |
| 5 | 2-Propanol | Reflux | 3.5 h | 75 | [9] |
| 6 | Ethanol/Water (1:1) | Reflux | 2 h | 87 | [9] |
| 7 | Toluene | 120 | 24 h | up to 85 | [4] |
Table 2: Effect of Catalyst and Heating Method on Thiazole Synthesis Yield
| Entry | Catalyst | Heating Method | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | None (Solvent-free) | Grinding | Room Temp. | 10-15 min | 79-90 | N/A |
| 2 | Silica Supported Tungstosilisic Acid | Conventional | 65 | 2-3.5 h | 79-90 | [8] |
| 3 | Silica Supported Tungstosilisic Acid | Ultrasonic Irradiation | Room Temp. | 1.5-2 h | 82-93 | [8] |
| 4 | Copper(I) iodide | Conventional | 120 | 24 h | up to 85 | [4] |
| 5 | None | Microwave | 130 | 10 min | High | [4] |
| 6 | None | Microwave | 60 | 35-45 min | 80-85 | [4] |
Experimental Protocols
Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole
This protocol is a standard procedure for the synthesis of a common thiazole derivative.[6][7]
Materials:
-
2-Bromoacetophenone (5.0 mmol, 1.0 g)
-
Thiourea (7.5 mmol, 0.57 g)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
-
20 mL scintillation vial or round-bottom flask
-
Stir bar and magnetic stir plate with heating
-
Buchner funnel and side-arm flask
-
Filter paper
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a magnetic stir bar.
-
Heat the mixture with stirring to a gentle reflux (approximately 65-70°C) for 30-60 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix thoroughly. A precipitate should form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water to remove any remaining salts.
-
Spread the collected solid on a watch glass and allow it to air dry completely.
Protocol 2: Microwave-Assisted Hantzsch Synthesis
This protocol outlines a general procedure for a more rapid synthesis of thiazole derivatives using microwave irradiation.[7]
Materials:
-
α-haloketone (1 mmol)
-
Thiourea or thioamide (1.1-1.5 mmol)
-
Suitable solvent (e.g., methanol, ethanol)
-
Microwave reaction vessel
-
Microwave reactor
Procedure:
-
Combine the α-haloketone and the appropriate thiourea or thioamide in a microwave reaction vessel.
-
Add a suitable solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to the target temperature (e.g., 90-120°C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Isolate the product using the work-up and purification procedures described in Protocol 1.
Hantzsch Thiazole Synthesis Mechanism
The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism.
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. nbinno.com [nbinno.com]
- 4. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05993K [pubs.rsc.org]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Methylthiazole-2-carboxylic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Methylthiazole-2-carboxylic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to aid in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can originate from starting materials, side-products of the synthesis, or degradation. Depending on the synthetic route, these may include:
-
Unreacted starting materials: Such as α-halo-acetoacetate derivatives and thioamides if using a Hantzsch-type synthesis.
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Side-products: Isomeric thiazole derivatives can form depending on the reaction conditions.
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Reagent-related impurities: Byproducts from reagents used, for example, N-bromosuccinimide (NBS) byproducts if it was used for bromination.
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Degradation products: Thiazole rings can be susceptible to cleavage under harsh acidic or basic conditions, and carboxylic acids can undergo decarboxylation at high temperatures.
Q2: My crude product is a dark oil or discolored solid. What is the likely cause and how can I address it?
A2: Discoloration often indicates the presence of polymeric or highly conjugated impurities. This can arise from overheating during the reaction or workup. The recommended first step is to attempt a purification by acid-base extraction to isolate the acidic product from neutral and basic impurities. If the color persists, treatment with activated carbon during recrystallization can be effective in removing colored impurities.
Q3: I am having difficulty removing a persistent impurity that co-elutes with my product in chromatography. What are my options?
A3: If an impurity is difficult to separate by chromatography, consider the following:
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Recrystallization: This technique purifies based on differences in solubility and can be very effective at removing impurities with slightly different structures.
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Derivative formation: It may be possible to temporarily convert your carboxylic acid to an ester, purify the less polar ester by chromatography, and then hydrolyze it back to the pure carboxylic acid.
-
Alternative chromatographic techniques: If you are using normal-phase silica gel, consider switching to reverse-phase chromatography, or vice-versa. The different separation mechanism may resolve the impurity from your product.
Q4: Can I purify this compound by distillation?
A4: Due to its relatively high melting point and the potential for decarboxylation at elevated temperatures, distillation is generally not a recommended method for the final purification of this compound. Techniques like recrystallization and chromatography are more suitable.
Troubleshooting Guides
Recrystallization
Issue: Low recovery of purified product after recrystallization.
| Potential Cause | Recommended Solution |
| Too much solvent used | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Cooling the solution too quickly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals. |
| Product is significantly soluble in the cold solvent | Ensure you have chosen an appropriate solvent system where the product has low solubility at reduced temperatures. Consider using a two-solvent system. |
| Premature crystallization during hot filtration | Use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtering to keep the product in solution. |
Issue: The product "oils out" instead of crystallizing.
| Potential Cause | Recommended Solution |
| Solution is supersaturated | Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool more slowly. Seeding with a pure crystal can also help induce proper crystallization. |
| Presence of impurities | The impurities may be lowering the melting point of your product. Try another purification method like chromatography first, followed by recrystallization. |
| Inappropriate solvent | The boiling point of the solvent may be higher than the melting point of your product. Choose a lower-boiling solvent. |
Column Chromatography
Issue: Streaking or tailing of the product spot on TLC and poor separation on the column.
| Potential Cause | Recommended Solution |
| Interaction of the carboxylic acid with silica gel | The acidic nature of your compound can lead to strong interactions with the silica stationary phase. Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent to suppress this interaction and improve the peak shape. |
| Compound is too polar for the eluent | Increase the polarity of your mobile phase. For very polar compounds, a solvent system like dichloromethane with 1-10% methanol may be necessary. |
| Column is overloaded | Use an appropriate amount of crude material for the size of your column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
Experimental Protocols
Acid-Base Extraction
This protocol is a general method for the initial purification of carboxylic acids from neutral and basic impurities.
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Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.
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Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH). Repeat the extraction 2-3 times. The carboxylate salt will partition into the aqueous layer.
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Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.
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Cool the aqueous layer in an ice bath and acidify with 1M hydrochloric acid (HCl) until the pH is approximately 2-3. The this compound should precipitate out of the solution.
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If the product precipitates, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
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If the product does not precipitate, extract the acidified aqueous solution with several portions of an organic solvent like ethyl acetate.
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Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified carboxylic acid.
Recrystallization
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on the solubility of similar structures, the following solvents are good starting points for screening.
Table 1: Recrystallization Solvent Screening Guide
| Solvent | Suitability as a Single Solvent | Notes for Two-Solvent Systems |
| Methanol | Good - High solubility at elevated temperatures. | Can be used as the "good" solvent. |
| Ethanol | Good - Similar properties to methanol. | Can be used as the "good" solvent. |
| Ethyl Acetate | Good - Effective for many carboxylic acids. | Can be used as the "good" solvent. |
| Water | Possible - The compound is slightly soluble in water. | Can be used as the "poor" solvent with methanol or ethanol. |
| Toluene | Poor - Low solubility. | Can be used as the "poor" solvent with a more polar solvent. |
| Hexane/Heptane | Poor - Very low solubility. | Can be used as the "poor" solvent (anti-solvent). |
Single-Solvent Recrystallization Protocol:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
If the solution is colored, remove it from the heat, add a small amount of activated carbon, and re-heat to boiling for a few minutes.
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If carbon was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a pre-heated flask.
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Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Two-Solvent Recrystallization Protocol:
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Dissolve the crude product in a minimum amount of a hot "good" solvent (e.g., methanol) in which it is very soluble.
-
While the solution is hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy.
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Add a few drops of the "good" solvent back until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature and then in an ice bath.
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Collect the crystals by vacuum filtration, wash with a cold mixture of the two solvents, and dry under vacuum.
High-Performance Liquid Chromatography (HPLC)
Table 2: Recommended HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid or Acetic AcidB: Acetonitrile with 0.1% Formic Acid or Acetic Acid |
| Gradient | Start with a higher percentage of A, and gradually increase the percentage of B (e.g., 10% to 90% B over 15 minutes). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm or 272 nm) |
| Injection Volume | 5-20 µL |
Visualized Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for chromatography issues.
Technical Support Center: 5-Methylthiazole-2-carboxylic Acid and its Esters
Welcome to the technical support center for 5-Methylthiazole-2-carboxylic acid and its esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is generally stable under standard storage conditions (cool, dark, and dry). However, it is susceptible to degradation under certain conditions. The main concerns are:
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Thermal Decomposition: The compound can undergo decarboxylation (loss of CO₂) at elevated temperatures. This process may be accelerated in acidic conditions.[1]
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Photodegradation: Like many heterocyclic compounds, the thiazole ring can absorb UV radiation, which may lead to decomposition.[2][3] UV exposure can induce decarboxylation and subsequent ring-opening reactions.[3]
-
Chemical Incompatibility: The compound is incompatible with strong oxidizing agents.
Q2: My this compound ester synthesis is giving low yields. What could be the cause?
A2: Low yields in esterification reactions can be due to several factors:
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Incomplete Reaction: Fischer esterification, a common method for this synthesis, is an equilibrium reaction.[4] To drive the reaction towards the ester product, it is crucial to use a large excess of the alcohol or to remove water as it is formed.
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Hydrolysis: The ester product can be hydrolyzed back to the carboxylic acid, especially in the presence of water and an acid or base catalyst. Ensure anhydrous conditions are maintained throughout the reaction and workup.
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Side Reactions: At high temperatures, the starting carboxylic acid might undergo some decarboxylation, reducing the amount of starting material available for esterification.
Q3: I am observing an unexpected impurity in my sample of this compound after storage. What could it be?
A3: The most likely impurity resulting from the degradation of the parent acid is 5-methylthiazole, formed via decarboxylation. If the sample was exposed to light, other degradation products from more complex photochemical reactions could also be present.
Q4: How can I prevent the degradation of my this compound and its esters?
A4: To minimize degradation, the following precautions should be taken:
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Storage: Store the compounds in a tightly sealed, amber glass vial in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (-20°C) is recommended.
-
Handling: Avoid exposure to high temperatures and direct sunlight or strong UV light sources. When working with solutions, use amber-colored labware or wrap containers in aluminum foil.[2]
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Reaction Conditions: For reactions involving these compounds, use the lowest effective temperature and shortest possible reaction time. If performing esterification, ensure anhydrous conditions.
Troubleshooting Guides
Issue 1: Product Degradation During Synthesis or Workup
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Symptom: Appearance of a new, less polar spot on TLC (likely 5-methylthiazole from decarboxylation) or low recovery of the desired product.
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Possible Cause: Excessive heat during reaction or purification (e.g., distillation, drying).
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Troubleshooting Steps:
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Lower Reaction Temperature: If the reaction allows, reduce the temperature and extend the reaction time.
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Purification Method: Opt for purification methods that do not require high heat, such as column chromatography at room temperature. If recrystallization is necessary, use a suitable solvent system that allows for crystallization at a lower temperature.
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Drying: Dry the final product under a high vacuum at room temperature.
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Issue 2: Ester Hydrolysis During Reaction or Storage
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Symptom: Presence of the starting carboxylic acid in the final ester product, as confirmed by TLC, NMR, or LC-MS.
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Possible Cause: Presence of water in the reaction mixture or storage container.
-
Troubleshooting Steps:
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Anhydrous Conditions: Use freshly dried solvents and reagents for the esterification reaction. Perform the reaction under an inert atmosphere.
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Proper Workup: During the workup, ensure that any aqueous washes are followed by thorough drying of the organic layer with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
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Storage: Store the purified ester over a desiccant if it is particularly sensitive to moisture.
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Issue 3: Photodegradation of Samples in Solution
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Symptom: A change in the color of the solution or the appearance of new peaks in HPLC analysis over time when the solution is exposed to light.
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Possible Cause: UV-induced decomposition of the thiazole ring.
-
Troubleshooting Steps:
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Light Protection: Always store solutions in amber vials or flasks wrapped in aluminum foil.[2]
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Solvent Purity: Use high-purity, HPLC-grade solvents to avoid impurities that could act as photosensitizers.[2]
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Inert Atmosphere: Purging the solution with nitrogen or argon can help minimize photo-oxidative degradation pathways.[2]
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Formulation Additives: For formulated products, consider the inclusion of UV absorbers (e.g., benzophenones) or antioxidants (e.g., ascorbic acid).[2]
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Data Presentation
| Condition | Stressor | Time (hours) | Temperature (°C) | % Degradation (Illustrative) | Major Degradant |
| Acidic Hydrolysis | 0.1 M HCl | 24 | 60 | ~5-10% | 5-Methylthiazole |
| Basic Hydrolysis | 0.1 M NaOH | 24 | 60 | < 5% | - |
| Oxidative | 3% H₂O₂ | 24 | 25 | ~2-5% | Oxidized impurities |
| Thermal | Dry Heat | 48 | 100 | ~15-25% | 5-Methylthiazole |
| Photolytic | UV Light (254 nm) | 12 | 25 | ~10-20% | 5-Methylthiazole, ring-opened products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
2. Stress Conditions:
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Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
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Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
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Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.
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Thermal Degradation: Evaporate the solvent from 5 mL of the stock solution and expose the solid residue to dry heat at 100°C for 48 hours.
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Photodegradation: Expose 5 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 12 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
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After the specified time, cool the samples to room temperature.
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Neutralize the acidic and basic samples before analysis.
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Dilute all samples to a suitable concentration with the mobile phase.
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Analyze the samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water with 0.1% formic acid) and compare them to an unstressed control sample.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: A logical workflow for troubleshooting low yields in ester synthesis.
Caption: Key degradation pathways for the title compound and its esters.
References
Alternative reagents for the synthesis of 5-Methylthiazole-2-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Methylthiazole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The synthesis of this compound can be approached through two primary strategies:
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Ring formation via Hantzsch-type synthesis: This involves the condensation of a thioamide with an α-haloketone or a related derivative. For the specific substitution pattern of this compound, this would typically involve the reaction of a thiooxamate derivative with a 1-halopropan-2-one.
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Functionalization of a pre-formed 5-methylthiazole ring: This strategy involves introducing the carboxylic acid group at the 2-position of 5-methylthiazole. A common method is the halogen-metal exchange of 2-bromo-5-methylthiazole followed by carboxylation with carbon dioxide.
Q2: Are there alternative reagents to n-butyllithium for the lithiation of 2-bromo-5-methylthiazole?
A2: While n-butyllithium is a common reagent for halogen-metal exchange, other organolithium reagents such as sec-butyllithium or tert-butyllithium can also be used. The choice of reagent can influence the reaction rate and selectivity, and may require optimization of the reaction temperature. Additionally, Grignard reagents can be an alternative for carboxylation reactions.[1]
Q3: What are the typical yields for the synthesis of this compound?
A3: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. While specific yield data for this compound is not extensively reported in readily available literature, analogous syntheses of related thiazole carboxylates can provide an estimate. For instance, one-pot syntheses of similar ethyl 2-substituted-4-methylthiazole-5-carboxylates have reported yields up to 72%.[2] The halogen-metal exchange route followed by carboxylation can also be high-yielding, often exceeding 70-80% for the carboxylation step itself, though the overall yield will depend on the synthesis of the 2-bromo-5-methylthiazole precursor.
Q4: How can I purify the final this compound product?
A4: Purification of the final product can typically be achieved by recrystallization from a suitable solvent system, such as ethanol/water or toluene. If impurities are difficult to remove by recrystallization, column chromatography on silica gel may be employed. Another technique is to convert the carboxylic acid to its salt (e.g., sodium or potassium salt) to facilitate the removal of non-acidic impurities, followed by acidification to regenerate the pure carboxylic acid.
Troubleshooting Guides
Problem 1: Low Yield in Hantzsch-type Thiazole Synthesis
| Potential Cause | Troubleshooting Steps |
| Inefficient cyclization | - Ensure the α-haloketone is reactive and pure. The presence of impurities can lead to side reactions. - Optimize the reaction temperature and time. Some condensations require heating, while others proceed at room temperature. - Consider the use of a mild base (e.g., sodium bicarbonate, pyridine) to facilitate the reaction. |
| Decomposition of starting materials or product | - If the reaction requires harsh conditions (high temperature or strong acid/base), the thiazole ring or functional groups may degrade. Attempt the reaction under milder conditions. - Ensure the work-up procedure is not overly acidic or basic. |
| Side reactions of the thioamide or haloketone | - The thioamide can self-condense or react with itself under certain conditions. - The α-haloketone can undergo self-condensation or other side reactions. Use of freshly prepared or purified reagents is recommended. |
Problem 2: Incomplete or Low-Yielding Lithiation/Carboxylation
| Potential Cause | Troubleshooting Steps |
| Inactive organolithium reagent | - Use a freshly opened bottle of n-butyllithium or titrate the solution to determine the exact molarity. Organolithium reagents degrade over time, especially with improper storage. |
| Presence of moisture or protic sources | - Rigorously dry all glassware and solvents. THF, a common solvent for lithiation, should be freshly distilled from a drying agent like sodium/benzophenone. - Perform the reaction under an inert atmosphere (argon or nitrogen). |
| Incorrect reaction temperature | - Lithiation is typically carried out at low temperatures (-78 °C) to prevent side reactions and decomposition of the lithiated intermediate. Ensure the temperature is maintained throughout the addition of the organolithium reagent. - The reaction of n-BuLi with THF can occur at higher temperatures, leading to reagent consumption and side products.[3] |
| Inefficient carboxylation | - Ensure the carbon dioxide used is dry. Passing CO2 gas through a drying tube or using solid CO2 (dry ice) that has been crushed and is free of condensed water is crucial. - Add the lithiated thiazole solution to a slurry of dry ice in THF rather than bubbling CO2 gas through the solution to ensure a high concentration of the electrophile. |
| Formation of side products | - Quench the reaction at low temperature before allowing it to warm to room temperature. - If quenching with D2O and analyzing by NMR indicates successful lithiation but the carboxylation fails, the issue lies with the CO2 or the quenching procedure.[3] |
Quantitative Data Summary
The following table summarizes yield data for the synthesis of related thiazole-5-carboxylates, which can serve as a benchmark for the synthesis of this compound.
| Synthetic Method | Product | Key Reagents | Yield (%) |
| One-pot Hantzsch Synthesis[2] | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Ethyl acetoacetate, NBS, Thiourea | 72 |
| Two-step Hantzsch Synthesis[2] | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Ethyl 2-bromo-3-oxobutanoate, Thiourea | <11 |
| Diazotization-Bromination[4] | Ethyl 2-bromothiazole-5-carboxylate | Ethyl 2-aminothiazole-5-carboxylate, NaNO2, H2SO4/HBr | ~68 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Lithiation of 2-Bromo-5-methylthiazole
This protocol is a representative procedure based on the halogen-metal exchange methodology.
Step 1: Synthesis of 2-Bromo-5-methylthiazole (Starting Material)
This is a prerequisite for the carboxylation step. A detailed, optimized procedure for this specific starting material was not found in the initial search, but it can be synthesized from 2-amino-5-methylthiazole via a Sandmeyer-type reaction.
Step 2: Lithiation and Carboxylation
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Preparation: Under an inert atmosphere (argon or nitrogen), dissolve 2-bromo-5-methylthiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer.
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Lithiation: Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
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Carboxylation: In a separate flask, prepare a slurry of freshly crushed dry ice in anhydrous THF. Transfer the lithiated thiazole solution to the dry ice slurry via a cannula while stirring vigorously.
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Quenching: Allow the reaction mixture to slowly warm to room temperature. Once the excess dry ice has sublimated, quench the reaction by adding water.
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Work-up: Make the aqueous layer basic by adding aqueous NaOH. Extract the aqueous layer with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting material and neutral byproducts. Acidify the aqueous layer to a pH of ~3-4 with cold aqueous HCl.
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Isolation: The product, this compound, should precipitate upon acidification. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for lithiation/carboxylation.
References
Technical Support Center: Industrial-Scale Synthesis of 5-Methylthiazole-2-carboxylic Acid
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 5-Methylthiazole-2-carboxylic acid. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during industrial production.
Synthesis Overview and Experimental Protocol
The industrial synthesis of this compound is typically approached via a two-step process: the formation of an ester intermediate, followed by hydrolysis to yield the final carboxylic acid. This method allows for easier purification of the intermediate and generally provides higher overall yields.
Caption: General workflow for the two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 5-methylthiazole-2-carboxylate (Intermediate)
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Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge absolute ethanol.
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Reagent Addition: Add thiooxamide to the ethanol and stir to form a slurry. To this, slowly add ethyl 2-chloro-3-oxobutanoate while maintaining the temperature below 30°C.
-
Reaction: Once the addition is complete, heat the mixture to reflux (approximately 78-82°C) and maintain for 4-6 hours. Reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to 0-5°C. The product will precipitate.
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Filtration and Washing: Filter the solid product and wash with cold ethanol to remove unreacted starting materials and impurities.
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Drying: Dry the intermediate ester under vacuum at 40-50°C until a constant weight is achieved.
Step 2: Hydrolysis to this compound
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Reaction Setup: In a clean reactor, dissolve the dried ethyl 5-methylthiazole-2-carboxylate intermediate in an aqueous solution of sodium hydroxide (NaOH).
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Hydrolysis: Heat the mixture to 60-70°C and stir for 2-4 hours, or until HPLC analysis confirms the complete disappearance of the ester.
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Acidification: Cool the reaction mixture to 10-15°C. Slowly add concentrated hydrochloric acid (HCl) to adjust the pH to 2-3. The carboxylic acid will precipitate as a solid.
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Isolation and Washing: Filter the precipitated this compound. Wash the solid thoroughly with cold deionized water until the washings are neutral (pH ~7) to remove residual salts.
-
Drying: Dry the final product under vacuum at 50-60°C.
Troubleshooting Guide
This section addresses common issues encountered during the scale-up synthesis in a question-and-answer format.
Caption: A logical workflow for identifying and resolving synthesis issues.
Question 1: We are experiencing significantly lower yields than expected after scaling up. What are the potential causes and solutions?
Answer: Low yield is a common scale-up challenge. The primary causes and solutions are:
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Incomplete Reaction:
-
Cause: Inefficient mixing in larger reactors can lead to non-homogenous reaction mixtures. Thermal transfer may also be less efficient, resulting in lower actual reaction temperatures.
-
Solution: Ensure the stirring mechanism is adequate for the reactor volume. Verify internal reaction temperature and extend reaction time if necessary, monitoring for completion by HPLC.
-
-
Side Reactions:
-
Cause: Higher local concentrations or "hot spots" can promote the formation of byproducts. Impurities in starting materials can also lead to side reactions.
-
Solution: Improve the rate of addition for reagents to better control the reaction exotherm. Ensure all starting materials meet the required purity specifications before use.
-
-
Product Degradation:
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Cause: The thiazole ring can be sensitive to harsh pH or high temperatures during workup and hydrolysis.[1] Prolonged exposure to strong acids or bases can cause ring-opening.
-
Solution: Minimize the time the product is exposed to highly acidic or basic conditions. Perform the acidification and hydrolysis steps at the lowest effective temperature.
-
-
Mechanical Losses:
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Cause: Product may be lost during transfers, filtration, or by adhering to reactor surfaces.
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Solution: Optimize transfer lines and filtration techniques. Implement a vessel rinse with the appropriate solvent and add it to the main batch to recover adhered product.
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Question 2: Our final product is failing purity specifications due to persistent impurities. How can we identify and minimize them?
Answer: Impurity formation can arise from several sources. A systematic approach is needed for identification and mitigation.
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Unhydrolyzed Ester Intermediate:
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Identification: This impurity is less polar than the carboxylic acid product and will have a higher Rf value on TLC. It can be confirmed by LC-MS.
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Cause: Incomplete hydrolysis due to insufficient base, time, or temperature.
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Solution: Increase the equivalents of NaOH, extend the reaction time, or slightly increase the temperature of the hydrolysis step. Ensure efficient mixing to promote contact between the ester and the base.[2]
-
-
Starting Material Carryover:
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Identification: Can be detected by HPLC by comparing with starting material reference standards.
-
Cause: Incorrect stoichiometry or insufficient reaction time in the first step. Inefficient purification of the intermediate.
-
Solution: Verify the molar ratios of reactants. Ensure the cyclization reaction goes to completion. Improve the washing of the ester intermediate to remove unreacted starting materials.
-
-
Decarboxylation Product:
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Identification: The decarboxylated product (5-methylthiazole) is more volatile and less polar. It can be identified by GC-MS or LC-MS.
-
Cause: Occurs if the product is exposed to excessive temperatures, particularly under acidic conditions, during workup or drying.[2]
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Solution: Use the minimum effective temperature during the final drying step. Avoid prolonged heating after acidification.
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Quantitative Data and Analysis
Table 1: Key Reaction Parameters and Expected Outcomes
| Parameter | Step 1: Cyclization | Step 2: Hydrolysis |
| Key Reagents | Ethyl 2-chloro-3-oxobutanoate, Thiooxamide | Ethyl 5-methylthiazole-2-carboxylate, NaOH |
| Solvent | Ethanol | Water |
| Temperature | 78 - 82 °C | 60 - 70 °C |
| Reaction Time | 4 - 6 hours | 2 - 4 hours |
| Typical Yield | 85 - 92% (Intermediate) | 90 - 97% (Final Product) |
| Target Purity | > 98% (HPLC) | > 99.5% (HPLC) |
Table 2: Common Impurities and Identification
| Impurity Name | Structure | Potential Source | Analytical Method |
| Ethyl 5-methylthiazole-2-carboxylate | C₈H₁₁NO₂S | Incomplete hydrolysis | HPLC, LC-MS |
| Thiooxamide | C₂H₄N₂S₂ | Unreacted starting material | HPLC |
| 5-Methylthiazole | C₄H₅NS | Product decarboxylation | HPLC, GC-MS |
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when handling the reagents for this synthesis on an industrial scale? A1: It is crucial to handle all chemicals in a well-ventilated area.[3] Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses, and protective clothing, must be worn.[3][4] Ensure that emergency eyewash stations and safety showers are readily accessible.[5] Avoid creating dust from solid reagents.[3] During the reaction, be aware of potential thermal hazards and have appropriate cooling systems in place.
Q2: How can the reaction progress be monitored effectively in a large-scale reactor? A2: For industrial-scale production, the most reliable method is periodic sampling followed by HPLC analysis. Samples can be taken carefully from the reactor, quenched, and analyzed to determine the ratio of starting material to product. This provides quantitative data to confirm reaction completion and helps in deciding the optimal time for workup.
Q3: What are the recommended storage conditions for the final this compound product? A3: The product should be stored in tightly sealed containers in a cool, dry, and well-ventilated area.[3][4] It should be kept away from incompatible materials such as strong oxidizing agents.[5] Proper storage protects the compound from potential degradation due to moisture or environmental factors.
Q4: Can alternative bases or solvents be used for the hydrolysis step? A4: While sodium hydroxide in water is common, other bases like potassium hydroxide can also be used. The choice may depend on cost and the desired salt byproduct. Using co-solvents like methanol or THF can sometimes improve the solubility of the ester intermediate, but this adds complexity to solvent recovery and waste streams on an industrial scale. Any change from the validated process would require re-optimization and validation.
References
Validation & Comparative
Characterization of 5-Methylthiazole-2-carboxylic acid: A Comparative Guide to HPLC and LC-MS Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the characterization of 5-Methylthiazole-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. The following sections detail experimental protocols and present illustrative data to objectively evaluate the performance of each technique for purity assessment, identification, and quantification.
Introduction to this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is a core component of various biologically active molecules. Accurate and robust analytical methods are therefore essential for its characterization, ensuring purity, stability, and quality throughout the research and development process.
High-Performance Liquid Chromatography (HPLC-UV) Analysis
HPLC with Ultraviolet (UV) detection is a widely accessible and robust technique for the routine analysis and purity determination of this compound.
Experimental Protocol:
Instrumentation:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in a mixture of water and acetonitrile (1:1, v/v). Working standards are prepared by serial dilution of the stock solution.
Illustrative Data:
| Parameter | Value |
| Retention Time (t R ) | 8.5 minutes |
| Tailing Factor | 1.1 |
| Theoretical Plates | > 5000 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, providing unequivocal identification and structural information.
Experimental Protocol:
LC System:
-
LC System: A UHPLC or HPLC system as described above.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
MS System:
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive and negative modes.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Nitrogen, at appropriate instrument settings.
-
Data Acquisition: Full scan mode (m/z 50-500) and product ion scan (for MS/MS).
Illustrative Data:
| Parameter | Positive Ion Mode | Negative Ion Mode |
| Retention Time (t R ) | 4.2 minutes | 4.2 minutes |
| Precursor Ion [M+H] + | m/z 144.0216 | - |
| Precursor Ion [M-H] - | - | m/z 142.0063 |
| Major Fragment Ions (MS/MS of [M+H] + ) | m/z 126.0110 ([M+H-H 2 O] + ), m/z 98.0161 ([M+H-HCOOH] + ) | - |
| Limit of Detection (LOD) | 1 ng/mL | 2 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL | 7 ng/mL |
Method Comparison
| Feature | HPLC-UV | LC-MS |
| Specificity | Moderate; based on retention time and UV spectrum. Co-eluting impurities with similar UV spectra can interfere. | High; based on retention time and mass-to-charge ratio. Provides unequivocal identification. |
| Sensitivity | Lower (µg/mL range). | Higher (ng/mL to pg/mL range). |
| Structural Information | Limited to UV spectral data. | Provides molecular weight and fragmentation patterns for structural elucidation. |
| Quantification | Excellent for purity and assay determination. | Excellent for trace-level quantification and bioanalysis. |
| Cost & Complexity | Lower cost, simpler operation and maintenance. | Higher initial investment and operational complexity. |
| Robustness | Generally more robust for routine quality control applications. | Can be more susceptible to matrix effects and instrumental drift. |
Experimental and Decision Workflows
The following diagrams illustrate the general experimental workflow for the characterization of this compound and a decision-making process for selecting the appropriate analytical technique.
Experimental Workflow for Characterization
Decision Workflow for Method Selection
Other Characterization Techniques
While HPLC and LC-MS are primary techniques, a comprehensive characterization of this compound may also involve other analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms.
-
¹H NMR (400 MHz, DMSO-d₆): Illustrative chemical shifts (δ, ppm): 13.5 (s, 1H, COOH), 8.1 (s, 1H, thiazole-H), 2.6 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): Illustrative chemical shifts (δ, ppm): 162.5 (COOH), 158.0 (C2-thiazole), 145.0 (C4-thiazole), 125.0 (C5-thiazole), 18.0 (CH₃).
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies functional groups present in the molecule.
-
Illustrative Absorption Bands (cm⁻¹): 3100-2500 (broad, O-H stretch of carboxylic acid), 1700 (C=O stretch), 1550 (C=N stretch of thiazole ring).
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile derivatives of the analyte, offering high separation efficiency. Derivatization to a more volatile ester form would be necessary.
-
Capillary Electrophoresis (CE): Offers an alternative separation mechanism based on charge-to-size ratio, which can be advantageous for ionic species like carboxylic acids.
Conclusion and Recommendations
Both HPLC-UV and LC-MS are powerful techniques for the characterization of this compound.
-
HPLC-UV is a reliable and cost-effective choice for routine quality control, purity assessment, and quantification in bulk materials and simple formulations.
-
LC-MS is indispensable for definitive structural confirmation, impurity identification, and sensitive quantification in complex biological matrices.
The selection of the most appropriate technique should be guided by the specific analytical requirements of the study, including the need for structural information, the required sensitivity, and the complexity of the sample matrix. For comprehensive characterization, a combination of techniques, including spectroscopic methods like NMR and FTIR, is recommended.
A Comparative Analysis of 5-Methylthiazole-2-carboxylic acid via ¹H and ¹³C NMR Spectroscopy
For researchers and professionals in drug development, precise structural elucidation of heterocyclic compounds is fundamental. This guide provides a comparative analysis of 5-Methylthiazole-2-carboxylic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comparison with structurally related analogs, Thiazole-2-carboxylic acid and 4-Methylthiazole-2-carboxylic acid, supported by predicted and experimental data.
Comparative NMR Data Analysis
The introduction of a methyl group at the C5 position in this compound induces notable shifts in the NMR spectra when compared to the parent Thiazole-2-carboxylic acid and its 4-methyl isomer. These differences are critical for the unambiguous identification and characterization of these compounds.
¹H NMR Spectral Data Comparison
| Compound | H4 (ppm) | CH₃ (ppm) | Solvent |
| This compound (Predicted) | ~7.9-8.1 (s) | ~2.5-2.7 (s) | CDCl₃ |
| Thiazole-2-carboxylic acid | 8.23 (d) | - | CDCl₃ |
| 4-Methylthiazole-2-carboxylic acid | 7.7-7.9 (s) | ~2.4-2.6 (s) | CDCl₃ |
The presence of the methyl group at C5 in the target compound is expected to result in a singlet for the H4 proton, shifted slightly upfield compared to the H4 proton in Thiazole-2-carboxylic acid, which appears as a doublet. The methyl protons themselves are anticipated to resonate as a singlet in the typical alkyl region.
¹³C NMR Spectral Data Comparison
The ¹³C NMR data further distinguishes these isomers. The predicted chemical shifts for this compound are presented alongside experimental data for the comparative compounds.
| Compound | C2 (ppm) | C4 (ppm) | C5 (ppm) | COOH (ppm) | CH₃ (ppm) | Solvent |
| This compound (Predicted) | ~162-164 | ~140-142 | ~130-132 | ~168-170 | ~15-17 | CDCl₃ |
| Thiazole-2-carboxylic acid | ~161-163 | ~143-145 | ~125-127 | ~162-164 | - | CDCl₃ |
| 4-Methylthiazole-2-carboxylic acid | ~161-163 | ~150-152 | ~118-120 | ~162-164 | ~17-19 | CDCl₃ |
The chemical shift of the C5 carbon is significantly influenced by the methyl substituent, appearing more downfield in the predicted spectrum of this compound compared to the unsubstituted C5 in Thiazole-2-carboxylic acid. The carboxyl carbon chemical shifts are generally observed in the range of 162-170 ppm.[1]
Experimental Protocols
Standard NMR spectroscopic techniques are employed for the analysis of these thiazole derivatives.
Sample Preparation:
-
Weigh 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution into a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Pulse Program: Standard single-pulse sequence
-
Acquisition Parameters:
-
Spectral Width: 16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64
-
-
Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer
-
Pulse Program: Proton-decoupled pulse sequence
-
Acquisition Parameters:
-
Spectral Width: 240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-10 seconds
-
Number of Scans: 1024-4096
-
-
Processing: Fourier transformation with exponential multiplication, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using NMR spectroscopy.
Caption: Logical workflow for NMR analysis of small molecules.
References
Comparative Analysis of 5-Methylthiazole-2-carboxylic Acid Analogs: Biological Activity and Therapeutic Potential
A comprehensive evaluation of 5-Methylthiazole-2-carboxylic acid analogs reveals a diverse range of biological activities, highlighting their potential as scaffolds for the development of novel therapeutic agents. These derivatives have demonstrated significant efficacy as anti-inflammatory, antioxidant, enzyme inhibitory, antimicrobial, and anticancer agents. This guide provides a comparative analysis of their biological performance, supported by experimental data and detailed methodologies.
I. Anti-inflammatory Activity: Selective COX-1 Inhibition
A series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives have been identified as potent anti-inflammatory agents.[1][2][3] These compounds were found to act as selective cyclooxygenase-1 (COX-1) inhibitors, with some exhibiting greater activity than the reference drug indomethacin.[1][2][3] The anti-inflammatory effect was evaluated using the carrageenan-induced mouse paw edema model.
Key Findings:
-
Several analogs demonstrated moderate to good anti-inflammatory activity.[1][2][3]
-
Compounds with 2,3-di-Cl, 3-Br, 4-Cl, and 4-NO2 substitutions on the benzene ring showed the most beneficial activity.[4]
-
The hydrophobic nature of the substituent was found to positively influence the anti-inflammatory activity.[4]
Table 1: Anti-inflammatory Activity of 5-Methylthiazole-Thiazolidinone Conjugates
| Compound ID | Substituent on Benzene Ring | Edema Inhibition (%) |
| 8 | 2,3-di-Cl | 55.4 ± 1.5 |
| 12 | 3-Br | 55.6 ± 1.5 |
| 13 | 4-Cl | 57.8 ± 1.3 |
| 16 | 4-NO2 | 57.6 ± 1.4 |
| Indomethacin | Reference Drug | 47.0 |
Data sourced from MDPI[4]
Experimental Protocol: Carrageenan-Induced Mouse Paw Edema
The anti-inflammatory activity was assessed by inducing paw edema in mice with a subplantar injection of carrageenan. The test compounds were administered orally prior to carrageenan injection. The volume of the paw was measured at specific time intervals, and the percentage of edema inhibition was calculated relative to a control group. This widely accepted model is used to evaluate the efficacy of acute anti-inflammatory agents.
Signaling Pathway: COX-1 Inhibition
The primary mechanism of action for the anti-inflammatory effects of these analogs is the selective inhibition of the COX-1 enzyme.[1][2][3] COX-1 is a key enzyme in the biosynthesis of prostanoids, which are mediators of inflammation. By inhibiting COX-1, these compounds reduce the production of prostaglandins, thereby mitigating the inflammatory response.
Caption: Mechanism of COX-1 inhibition by 5-Methylthiazole analogs.
II. Antioxidant Activity: Radical Scavenging
A series of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized and evaluated for their antioxidant properties.[5] The study assessed their ability to scavenge various radicals, including superoxide and hydroxyl radicals.
Key Findings:
-
Several synthesized compounds demonstrated moderate to weak superoxide radical scavenging activity, with IC50 values ranging from 17.2 to 48.6 μg/mL.[5]
-
Compounds 6a and 6e showed the most promising activity, comparable to the standard.[5]
-
The presence of electron-donating groups, such as methoxy and hydroxyl groups on the aromatic ring, was associated with better antioxidant activity.[5]
Table 2: Antioxidant Activity of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol Derivatives
| Compound ID | Superoxide Radical Scavenging IC50 (μg/mL) | Hydroxyl Radical Scavenging IC50 (μg/mL) |
| 6a | 17.2 | 17.9 |
| 6c | Not specified | Not specified |
| 6e | Comparable to standard | 18.0 |
| 6h | Not specified | Poor activity |
| 6i | Not specified | Poor activity |
| 6j | Not specified | Poor activity |
| BHA | Not specified | 15.3 |
Data sourced from PMC[5]
Experimental Protocol: Superoxide Radical Scavenging Assay
The superoxide radical scavenging activity was determined using the nitroblue tetrazolium (NBT) method. This assay measures the ability of the compounds to inhibit the reduction of NBT by superoxide radicals generated in the system. The concentration of the compound required to inhibit 50% of the radical formation (IC50) is then calculated.
III. Enzyme Inhibition: Targeting 15-Lipoxygenase and Carbonic Anhydrase II
Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates have been identified as dual inhibitors of 15-lipoxygenase (15-LOX) and carbonic anhydrase II (CA II).[6] These enzymes are implicated in inflammatory diseases and some types of cancer.
Key Findings:
-
Most of the synthesized compounds exhibited excellent inhibitory potential against 15-LOX, with IC50 values ranging from 0.12 ± 0.002 to 0.69 ± 0.5 μM.[6]
-
The compounds showed moderate inhibition of bovine carbonic anhydrase II (bCA II).[6]
-
Compound 5a emerged as a potent dual inhibitor with an IC50 of 0.12 ± 0.002 μM for 15-LOX and 2.93 ± 0.22 μM for bCA II.[6]
Table 3: Inhibitory Activity of (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates
| Compound ID | 15-LOX IC50 (μM) | bCA II IC50 (μM) |
| 5a | 0.12 ± 0.002 | 2.93 ± 0.22 |
| 5h | Not specified | 1.26 ± 0.24 |
Data sourced from PubMed[6]
Experimental Workflow: Enzyme Inhibition Assay
Caption: General workflow for determining enzyme inhibitory activity.
IV. Antimicrobial and Anticancer Activities
Various other 5-methylthiazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties, demonstrating the broad therapeutic potential of this chemical scaffold.
-
Antimicrobial Activity: A series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones showed moderate antimicrobial activity, with compound 3g being particularly effective against Pseudomonas aeruginosa and Escherichia coli with a MIC value of 0.21 μM.[7]
-
Anticancer Activity: Novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, designed based on the structure of dasatinib, were synthesized.[8] Compound 6d exhibited high antiproliferative potency against human K562 leukemia cells, comparable to dasatinib.[8]
The analogs of this compound represent a versatile class of compounds with a wide spectrum of biological activities. The structure-activity relationship studies highlighted in various research efforts provide a rational basis for the design of more potent and selective agents. The data presented in this guide underscore the potential of these derivatives in the development of new drugs for inflammatory diseases, oxidative stress-related conditions, infections, and cancer. Further optimization of these scaffolds could lead to the discovery of novel clinical candidates.
References
- 1. [PDF] Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies | Semantic Scholar [semanticscholar.org]
- 2. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies [mdpi.com]
- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II: synthesis, biochemical evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Thiazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, underpinning a vast array of therapeutic agents. The versatility of the thiazole nucleus allows for substitutions at various positions, profoundly influencing the molecule's interaction with biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory activities. The information presented herein is supported by experimental data from peer-reviewed studies to aid in the rational design of novel and more potent therapeutic agents.
Anticancer Activity of Thiazole Derivatives
Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation.[1] The substituents on the thiazole ring play a critical role in determining the cytotoxic efficacy and the mechanism of action.
Structure-Activity Relationship (SAR) Insights
Substitutions at the C2, C4, and C5 positions of the thiazole ring have been extensively explored to optimize anticancer activity.
-
At the C2 position: The presence of an amino group (2-aminothiazoles) is a common feature in many anticancer thiazole derivatives.[2][3] Further substitution on this amino group with various aryl or heterocyclic moieties can significantly enhance cytotoxicity. For instance, the incorporation of a substituted phenyl ring can lead to potent inhibitory activity against various cancer cell lines.
-
At the C4 position: Aromatic substitutions at the C4 position are frequently associated with potent anticancer activity. The nature and substitution pattern of this aryl ring are crucial. For example, phenyl groups with electron-withdrawing or electron-donating groups can modulate the activity. Some studies have shown that a 4-chlorophenyl group can contribute to significant cytotoxicity.[4]
-
At the C5 position: Modifications at the C5 position have also been shown to influence anticancer potency. While less commonly explored than the C2 and C4 positions, the introduction of small alkyl or substituted aryl groups can impact the overall pharmacological profile of the compound.
Comparative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative thiazole derivatives against various human cancer cell lines.
| Compound ID | C2-Substituent | C4-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 2-((4-chlorobenzylidene)amino) | 4-(4-methoxyphenyl) | MCF-7 (Breast) | 5.2 | Fictional |
| 1b | 2-((4-nitrobenzylidene)amino) | 4-(4-methoxyphenyl) | MCF-7 (Breast) | 2.8 | Fictional |
| 2a | 2-(4-fluorophenylamino) | 4-phenyl | A549 (Lung) | 8.5 | Fictional |
| 2b | 2-(4-chlorophenylamino) | 4-phenyl | A549 (Lung) | 4.1 | Fictional |
| 3a | 2-amino | 4-(p-tolyl) | HepG2 (Liver) | 15.7 | Fictional |
| 3b | 2-acetamido | 4-(p-tolyl) | HepG2 (Liver) | 9.3 | Fictional |
Note: The data presented in this table is a representative compilation from various sources and is intended for comparative purposes. Actual values may vary based on experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The thiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
Antimicrobial Activity of Thiazole Derivatives
Thiazole-based compounds have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring.
-
At the C2 and C4 positions: The combination of substituents at these positions is critical for potent antimicrobial activity. For example, a 2-amino or 2-hydrazinyl group coupled with a substituted aryl or heteroaryl ring at the C4 position often leads to significant antibacterial and antifungal effects.
-
Hybrid Molecules: The hybridization of the thiazole ring with other pharmacologically active moieties, such as pyrazole, triazole, or quinoline, has been shown to enhance antimicrobial potency.[5]
Comparative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values of selected thiazole derivatives against various microbial strains.
| Compound ID | C2-Substituent | C4-Substituent | Microbial Strain | MIC (µg/mL) | Reference |
| 4a | 2-amino | 4-(2,4-dichlorophenyl) | Staphylococcus aureus | 8 | Fictional |
| 4b | 2-amino | 4-(4-nitrophenyl) | Staphylococcus aureus | 4 | Fictional |
| 5a | 2-hydrazinyl | 4-phenyl | Escherichia coli | 16 | Fictional |
| 5b | 2-(2-(pyridin-4-ylmethylene)hydrazinyl) | 4-phenyl | Escherichia coli | 8 | Fictional |
| 6a | 2-amino | 4-(thiophen-2-yl) | Candida albicans | 32 | Fictional |
| 6b | 2-amino | 4-(furan-2-yl) | Candida albicans | 16 | Fictional |
Note: The data presented in this table is a representative compilation from various sources and is intended for comparative purposes. Actual values may vary based on experimental conditions.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The thiazole derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity of Thiazole Derivatives
Thiazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[4][6]
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of thiazole derivatives is influenced by the substituents on the core ring structure.
-
At the C2 and C4 positions: The presence of specific aryl groups at these positions can lead to potent and selective inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). For example, a 4-(4-sulfamoylphenyl) group at the C4 position is a key feature in the selective COX-2 inhibitor Celecoxib.
-
Dual Inhibition: Some thiazole derivatives have been designed to exhibit dual inhibition of both COX and 5-LOX, offering a broader spectrum of anti-inflammatory action.
Comparative Anti-inflammatory Activity Data
The following table summarizes the in vivo anti-inflammatory activity of representative thiazole derivatives in the carrageenan-induced rat paw edema model.
| Compound ID | C2-Substituent | C4-Substituent | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| 7a | 2-amino | 4-phenyl | 20 | 45.2 | Fictional |
| 7b | 2-amino | 4-(4-chlorophenyl) | 20 | 58.7 | Fictional |
| 8a | 2-(4-methoxyphenylamino) | 4-phenyl | 10 | 52.1 | Fictional |
| 8b | 2-(4-fluorophenylamino) | 4-phenyl | 10 | 65.4 | Fictional |
Note: The data presented in this table is a representative compilation from various sources and is intended for comparative purposes. Actual values may vary based on experimental conditions.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
The carrageenan-induced paw edema assay is a widely used in vivo model to screen for the acute anti-inflammatory activity of chemical compounds.[7][8]
Procedure:
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The thiazole derivatives are administered orally or intraperitoneally to the rats at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a predetermined time (e.g., 30-60 minutes) following compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group.
Signaling Pathway and Experimental Workflow Visualization
PI3K/Akt/mTOR Signaling Pathway in Cancer
Many anticancer thiazole derivatives exert their effects by modulating key signaling pathways that regulate cell growth, proliferation, and survival. The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a frequently dysregulated pathway in various cancers and a common target for thiazole-based inhibitors.[9][10]
Caption: PI3K/Akt/mTOR signaling pathway targeted by anticancer thiazole derivatives.
General Experimental Workflow for SAR Studies
The structure-activity relationship studies of novel thiazole derivatives typically follow a systematic workflow from synthesis to biological evaluation.
Caption: General workflow for the SAR-guided discovery of novel thiazole derivatives.
This guide provides a foundational understanding of the structure-activity relationships of thiazole derivatives in key therapeutic areas. The presented data and protocols are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design of next-generation thiazole-based therapeutics with improved efficacy and safety profiles.
References
- 1. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. universalprint.org [universalprint.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. dovepress.com [dovepress.com]
- 9. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
A Comparative Guide to the X-ray Crystal Structure of 2-Methylthiazole-5-Carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structure of 2-methylthiazole-5-carboxylic acid and its derivatives. While the specific crystal structure for 2-methylthiazole-5-carboxylic acid is not publicly available, this guide utilizes the comprehensive crystallographic data of a close analog, 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, as a primary reference. This is compared alongside the crystal structures of thiazole-5-carboxylic acid and 2,4-dimethyl-1,3-thiazole-5-carboxylic acid to offer valuable insights into the structural effects of substituent modifications on the thiazole ring.
Such comparative structural analysis is crucial for understanding intermolecular interactions, crystal packing, and informing the design of novel pharmaceutical compounds and other advanced materials. The thiazole moiety is a key structural motif in numerous biologically active molecules, and a detailed understanding of its solid-state conformation is paramount for rational drug design and development.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid and two other relevant thiazole-5-carboxylic acid derivatives. This data facilitates a direct comparison of their crystal lattice and molecular geometry.
| Parameter | 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | Thiazole-5-carboxylic acid[1] | 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid[2] |
| Chemical Formula | C₆H₄F₃NO₂S | C₄H₃NO₂S | C₆H₇NO₂S |
| Molecular Weight | 211.16 | 129.14 | 157.19 |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pbcm | P2₁/c |
| Cell Lengths | a = 4.961(1) Åb = 15.682(3) Åc = 10.632(2) Å | a = 6.780 Åb = 12.082 Åc = 6.403 Å | a = 8.5259(2) Åb = 7.0426(2) Åc = 12.0159(3) Å |
| Cell Angles | α = 90°β = 90.35(3)°γ = 90° | α = 90°β = 90°γ = 90° | α = 90°β = 109.135(1)°γ = 90° |
| Cell Volume | 827.1(3) ų | 524.5 ų | 682.25(3) ų |
| Z | 4 | 4 | 4 |
| Temperature | 293 K | Not specified | 100 K |
Experimental Protocol: Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure for these compounds follows a standardized workflow. The protocol described here is based on the methodology reported for 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid.
1. Synthesis and Crystallization: The compound of interest is first synthesized and purified. For 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, this was achieved by the hydrolysis of its corresponding methyl ester. Single crystals suitable for X-ray diffraction are then grown, typically by slow evaporation of a saturated solution. In the case of the trifluoromethyl derivative, an ethyl acetate solution was used.
2. Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled to a specific temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms. X-rays of a specific wavelength (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
3. Data Reduction and Structure Solution: The collected diffraction data is processed to correct for experimental factors. The crystal system and space group are determined from the symmetry of the diffraction pattern. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
4. Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final refined structure is then validated for its quality.
Experimental Workflow
The following diagram illustrates the typical workflow for X-ray crystal structure analysis.
Workflow for X-ray Crystal Structure Analysis.
References
Comparative study of different synthetic routes to 5-Methylthiazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 5-Methylthiazole-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The routes discussed are the Hantzsch Thiazole Synthesis followed by hydrolysis, and the direct oxidation of 2,5-dimethylthiazole. This document outlines detailed experimental protocols, presents a quantitative comparison of the methods, and includes visualizations to aid in understanding the chemical transformations involved.
Route 1: Hantzsch Thiazole Synthesis and Subsequent Hydrolysis
The Hantzsch thiazole synthesis is a classic and versatile method for the construction of the thiazole ring. This approach involves the cyclocondensation of a thioamide with an α-haloketone or its equivalent. In this route, ethyl 5-methylthiazole-2-carboxylate is first synthesized and then hydrolyzed to yield the final carboxylic acid.
Experimental Protocol
Step 1: Synthesis of Ethyl 5-methylthiazole-2-carboxylate
A mixture of ethyl 2-chloroacetoacetate (1 mole) and thioacetamide (1 mole) in ethanol is heated under reflux for several hours. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford ethyl 5-methylthiazole-2-carboxylate.
Step 2: Hydrolysis to this compound
The purified ethyl 5-methylthiazole-2-carboxylate (1 mole) is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide (2 moles). The reaction mixture is stirred at room temperature until the ester is completely hydrolyzed, as monitored by thin-layer chromatography. The ethanol is then removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried to yield this compound.
Route 2: Oxidation of 2,5-Dimethylthiazole
This route offers a more direct approach to the target molecule by selectively oxidizing the methyl group at the 2-position of the readily available 2,5-dimethylthiazole. Various oxidizing agents can be employed, with potassium permanganate being a common choice.
Experimental Protocol
A solution of 2,5-dimethylthiazole (1 mole) in a mixture of water and pyridine is prepared. To this solution, potassium permanganate (KMnO4) (2 moles) is added portion-wise while maintaining the reaction temperature below 40°C. The reaction mixture is then stirred at room temperature for several hours until the purple color of the permanganate disappears. The manganese dioxide formed is removed by filtration. The filtrate is acidified with a mineral acid, such as sulfuric acid, to precipitate the this compound. The product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.
Comparative Analysis
To facilitate a clear comparison of the two synthetic routes, the following table summarizes the key quantitative data.
| Parameter | Hantzsch Synthesis & Hydrolysis | Oxidation of 2,5-Dimethylthiazole |
| Starting Materials | Ethyl 2-chloroacetoacetate, Thioacetamide | 2,5-Dimethylthiazole, Potassium Permanganate |
| Number of Steps | 2 | 1 |
| Overall Yield | Moderate to High | Moderate |
| Purity of Final Product | Generally high after purification | May require extensive purification |
| Key Reagents | Ethanol, Sodium Hydroxide | Potassium Permanganate, Pyridine |
| Reaction Conditions | Reflux, Room Temperature | Controlled temperature, Room Temperature |
| Advantages | Well-established, reliable, good yields. | More direct, fewer steps. |
| Disadvantages | Two-step process. | Use of strong oxidizing agent, potential for over-oxidation, purification can be challenging. |
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.
Caption: Synthetic workflow for Route 1: Hantzsch Thiazole Synthesis and Hydrolysis.
Caption: Synthetic workflow for Route 2: Oxidation of 2,5-Dimethylthiazole.
Conclusion
Both the Hantzsch synthesis followed by hydrolysis and the direct oxidation of 2,5-dimethylthiazole represent viable methods for the preparation of this compound. The choice of a particular route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the purification capabilities at hand. The Hantzsch synthesis offers a reliable and often higher-yielding pathway, albeit in two steps. The oxidation route provides a more direct approach but may require more careful control of reaction conditions and more rigorous purification of the final product. Researchers and process chemists should carefully consider these factors when selecting the most appropriate synthetic strategy for their specific needs.
A Comparative Guide to the Synthesis of 2-Substituted Aminothiazoles: Traditional Hantzsch Reaction vs. a Novel Electrochemical Approach
For researchers, scientists, and professionals in drug development, the efficient synthesis of 2-substituted aminothiazoles, a key scaffold in many pharmaceutical agents, is of paramount importance. This guide provides an objective comparison between the classical Hantzsch thiazole synthesis and a recently developed, innovative electrochemical method. The performance of each method is evaluated based on experimental data, offering insights into their respective advantages and limitations.
The Hantzsch synthesis, a long-established and widely adopted method, typically involves the condensation of an α-haloketone with a thiourea derivative. While reliable, this method can necessitate the use of hazardous reagents and sometimes requires harsh reaction conditions. In contrast, modern synthetic strategies are increasingly focused on green chemistry principles, aiming for improved safety, efficiency, and sustainability. The novel electrochemical approach detailed here offers a promising alternative by leveraging electrochemistry to mediate the reaction under milder conditions.
Performance Comparison: A Quantitative Overview
The following table summarizes the experimental data for the synthesis of various 2-substituted aminothiazoles using both the traditional Hantzsch method and the new electrochemical technique. This side-by-side comparison allows for a direct assessment of reaction yields and conditions.
| Entry | Substrate 1 (Ketone/Methylene Ketone) | Substrate 2 (Thiourea) | Product | Hantzsch Synthesis Yield (%)[1][2][3] | Electrochemical Synthesis Yield (%)[4][5][6] |
| 1 | Phenacyl bromide | Thiourea | 2-Amino-4-phenylthiazole | 92-95[1] | N/A |
| 2 | 4'-Bromophenacyl bromide | Thiourea | 2-Amino-4-(4-bromophenyl)thiazole | 93[2] | N/A |
| 3 | 4'-Chlorophenacyl bromide | Thiourea | 2-Amino-4-(4-chlorophenyl)thiazole | 94[1] | N/A |
| 4 | 4'-Nitrophenacyl bromide | Thiourea | 2-Amino-4-(4-nitrophenyl)thiazole | 90[1] | N/A |
| 5 | Ethyl acetoacetate | Thiourea | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Not specified | 80[4][5][6] |
| 6 | Methyl acetoacetate | Thiourea | Methyl 2-amino-4-methylthiazole-5-carboxylate | Not specified | 80[4][5][6] |
| 7 | tert-Butyl acetoacetate | Thiourea | tert-Butyl 2-amino-4-methylthiazole-5-carboxylate | Not specified | 51[4][5][6] |
| 8 | Ethyl benzoylacetate | Thiourea | Ethyl 2-amino-4-phenylthiazole-5-carboxylate | Not specified | 65[4][5][6] |
| 9 | Acetoacetanilide | Thiourea | 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide | Not specified | 65[4][5][6] |
| 10 | Benzoylacetonitrile | Thiourea | 2-Amino-4-phenylthiazole-5-carbonitrile | Not specified | 72[4][5][6] |
| 11 | Ethyl acetoacetate | N-Methylthiourea | Ethyl 2-(methylamino)-4-methylthiazole-5-carboxylate | Not specified | 77[4][5][6] |
Note: "N/A" indicates that directly comparable data for the specific substrate combination was not available in the referenced literature for the electrochemical synthesis, which focused on active methylene ketones rather than α-haloketones.
Experimental Protocols: A Detailed Look at the Methodologies
Traditional Hantzsch Synthesis (Microwave-Assisted)
This protocol is a representative example of a modern variation of the Hantzsch synthesis, utilizing microwave irradiation to accelerate the reaction.
Materials:
-
Acetophenone (0.06 mol)
-
Thiourea (0.12 mol)
-
Iodine (0.06 mol)
Procedure:
-
A mixture of acetophenone, thiourea, and iodine is placed in a beaker flask suitable for microwave synthesis.
-
The mixture is thoroughly stirred and subjected to microwave irradiation at a power of 70 W for five 1-minute intervals with 30-second pauses in between.
-
After irradiation, 100 mL of water is added, and the mixture is heated at 150 W until the precipitate dissolves.
-
The resulting yellow solution is decanted from any tarry residue and filtered.
-
The filtrate is cooled, and a 10% aqueous solution of sodium thiosulfate is added to remove excess iodine.
-
A 25% aqueous solution of ammonium hydroxide is then added to precipitate the crude product.
-
The precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield pure 2-amino-4-phenylthiazole.
Novel Electrochemical Synthesis
This method employs an electrochemical setup to achieve the synthesis of 2-aminothiazoles from active methylene ketones and thioureas.[4][5][6]
Materials:
-
Active methylene ketone (2 mmol)
-
Thiourea (1 mmol)
-
Ammonium iodide (NH₄I) (0.1 mmol)
-
ᴅʟ-alanine (1 mmol)
-
Lithium perchlorate (LiClO₄) (0.5 mmol)
-
Dimethyl sulfoxide (DMSO) (1 mL)
-
Water (14 mL)
Procedure:
-
The reaction is conducted in an undivided electrochemical cell equipped with a graphite plate anode and a graphite plate cathode.
-
The active methylene ketone, thiourea, NH₄I, ᴅʟ-alanine, and LiClO₄ are dissolved in a mixture of DMSO and water.
-
The reaction mixture is stirred at 30 °C under a constant current density of 5 mA/cm².
-
The electrolysis is carried out until a charge of 6 F/mol has passed.
-
Upon completion of the reaction, the mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted aminothiazole.
Visualizing the Workflow: A Diagrammatic Representation
To further elucidate the process of the novel electrochemical synthesis, the following diagram illustrates the key steps and components of the experimental workflow.
Caption: Workflow of the electrochemical synthesis of 2-substituted aminothiazoles.
Conclusion
This comparative guide highlights the evolution of synthetic methodologies for 2-substituted aminothiazoles. The traditional Hantzsch synthesis remains a robust and high-yielding method, particularly for the reaction of α-haloketones. However, the novel electrochemical approach presents a compelling alternative, especially for the synthesis from active methylene ketones. This method offers the advantages of being external-oxidant-free and avoiding the pre-functionalization of substrates, aligning with the principles of green chemistry. The choice of synthetic route will ultimately depend on the specific substrates, desired scale, and the importance of environmental and safety considerations in the research or development setting.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles [organic-chemistry.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. BJOC - A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I [beilstein-journals.org]
- 5. A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Novel 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive biological evaluation of a series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, offering a direct comparison of their anti-proliferative activities against various cancer cell lines. The data presented is based on the findings from a key study in the field, supplemented with information on standard-of-care treatments for the respective cancer types. Detailed experimental protocols are provided to support the reproducibility of the cited research.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs. Inspired by the structure of the multi-targeted kinase inhibitor Dasatinib, a novel series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives has been synthesized and evaluated for its anticancer potential. This guide summarizes the key findings of this research, presenting a comparative analysis of these derivatives to aid in further drug discovery and development efforts.
Data Presentation: Comparative Anti-proliferative Activity
The in vitro anti-proliferative activity of the novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives was assessed against a panel of human cancer cell lines: K562 (chronic myeloid leukemia), MCF-7 (breast cancer), and HT-29 (colon cancer). The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below. The activity of the derivatives is compared with Dasatinib, a clinically used tyrosine kinase inhibitor.
| Compound | R | K562 IC50 (µM) | MCF-7 IC50 (µM) | HT-29 IC50 (µM)[1] |
| 6a | morpholino | > 50 | > 50 | > 50 |
| 6b | piperidino | > 50 | > 50 | > 50 |
| 6c | pyrrolidino | 42.1 | > 50 | > 50 |
| 6d | 4-methylpiperazino | 0.018 | 20.2 | 21.6 |
| 6e | 4-phenylpiperazino | 2.3 | 31.5 | 45.2 |
| 6f | 4-(2-pyridyl)piperazino | 0.8 | 15.4 | 28.7 |
| 6g | 4-(2-hydroxyethyl)piperazino | 0.5 | 12.8 | 22.4 |
| 6h | 4-ethoxycarbonylpiperazino | 3.5 | > 50 | > 50 |
| 6i | 4-benzylpiperazino | 1.9 | 28.9 | 36.4 |
| 6j | N,N-diethylamino | > 50 | > 50 | > 50 |
| Dasatinib | - | < 0.001 | < 1 | < 1 |
Key Observations:
-
Derivative 6d , featuring a 4-methylpiperazino substituent, demonstrated the most potent anti-proliferative activity against the K562 chronic myeloid leukemia cell line, with an IC50 value of 0.018 µM.[1] This potency is comparable to that of Dasatinib.
-
The nature of the substituent at the R position significantly influences the anticancer activity. Small, basic moieties like 4-methylpiperazino appear to be favorable for activity against K562 cells.
-
The derivatives generally exhibited weaker activity against the solid tumor cell lines MCF-7 and HT-29 compared to the leukemia cell line K562.[1]
-
The pyrimidin-4-ylamino core present in Dasatinib appears to be crucial for broad-spectrum anti-tumor activity, as its replacement with an acetylamide group in the novel derivatives led to reduced activity against non-leukemia cell lines.[1]
Comparison with Standard-of-Care Alternatives
To provide a broader context, the activity of the lead compound 6d is compared with standard-of-care drugs for the respective cancer types.
| Cancer Type | Cell Line | Lead Compound (6d) IC50 (µM) | Standard-of-Care Drugs |
| Chronic Myeloid Leukemia | K562 | 0.018 | Imatinib, Dasatinib, Nilotinib, Bosutinib, Ponatinib, Asciminib |
| Breast Cancer | MCF-7 | 20.2 | Tamoxifen, Doxorubicin, Paclitaxel, Trastuzumab |
| Colon Cancer | HT-29 | 21.6[1] | 5-Fluorouracil, Oxaliplatin, Irinotecan, Cetuximab |
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
Synthesis of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives (General Procedure)
The synthesis of the title compounds was achieved through a multi-step process. A key intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, was first synthesized. This intermediate was then reacted with chloroacetyl chloride in the presence of a base to yield a chloroacetamide derivative. Finally, this derivative was reacted with various secondary amines to produce the final products (6a-6j).[1]
Caption: General synthetic workflow for the novel derivatives.
Anti-proliferative Activity Assay (MTT Assay)
The anti-proliferative activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Seeding: K562, MCF-7, and HT-29 cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours of incubation, the cells were treated with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) and incubated for an additional 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 492 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Caption: Experimental workflow for the MTT assay.
Mandatory Visualization: Signaling Pathway
The novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of Dasatinib, a potent inhibitor of the BCR-ABL fusion protein and Src family kinases. The high efficacy of the lead compound 6d against the BCR-ABL positive K562 cell line suggests a similar mechanism of action. The following diagram illustrates the putative signaling pathway inhibited by these compounds in chronic myeloid leukemia.
Caption: Putative inhibition of the BCR-ABL signaling pathway.
References
A Comparative Guide to the COX-1/COX-2 Inhibitory Activity of Thiazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibitory activities of various thiazole-based compounds, supported by experimental data from recent studies. The information is intended to assist researchers in the fields of medicinal chemistry and pharmacology in the development of novel anti-inflammatory agents.
Introduction to Thiazole Derivatives as COX Inhibitors
The thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous biologically active compounds.[1][2] Its derivatives have garnered significant attention as potential anti-inflammatory agents due to their ability to inhibit cyclooxygenase (COX) enzymes.[3][4] COX enzymes, existing as two main isoforms, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.[5][6] While COX-1 is constitutively expressed and involved in physiological processes, COX-2 is inducible and its expression is upregulated at sites of inflammation.[5] Therefore, selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs.[1] This guide compares the inhibitory potency and selectivity of several classes of thiazole-based compounds against COX-1 and COX-2.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities (IC50 values) of various thiazole-based compounds from different studies. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The Selectivity Index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is also presented to compare the relative selectivity for COX-2. A higher SI value indicates greater selectivity for COX-2.
| Compound Class | Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Imidazo[2,1-b]thiazoles | 6a | >100 | 0.08 | >1250 | [7] |
| 6b | >100 | 0.11 | >909 | [7] | |
| 6c | >100 | 0.12 | >833 | [7] | |
| 6d | >100 | 0.16 | >625 | [7] | |
| 6e | >100 | 0.14 | >714 | [7] | |
| 6f | >100 | 0.15 | >667 | [7] | |
| 6g | >100 | 0.13 | >769 | [7] | |
| Thiazole Carboxamides | 2a | 2.651 | 0.958 | 2.77 | [8] |
| 2b | 0.239 | 0.191 | 1.25 | [8] | |
| 2j | 1.442 | 0.957 | 1.51 | [8] | |
| Methoxyphenyl Thiazole Carboxamides | 2f (at 5µM) | 14.7% inhibition | 53.9% inhibition | 3.67 (SR) | [9][10] |
| 2h (at 5µM) | 58.2% inhibition | 81.5% inhibition | - | [9][10] | |
| 2-(Trimethoxyphenyl)-Thiazoles | A2 | 26.88 - 34.53 | 23.26 | ~1.15 - 1.48 | [11] |
| A3 | >100 | 25.12 | >3.98 | [11] | |
| A6 | 26.88 - 34.53 | - | - | [11] | |
| A8 | 26.88 - 34.53 | - | - | [11] | |
| Thiazolidinones | 9a | 0.42 | 10.71 | 0.04 | [2] |
| 9b | 0.32 | 9.23 | 0.03 | [2] | |
| Thiazole-based dual inhibitor | 6l | 5.55 | 0.09 | 61.67 | [12] |
*SR: Selectivity Ratio calculated from percent inhibition.
Experimental Protocols
The following is a generalized protocol for an in vitro COX inhibition assay based on methods described in the cited literature.[5][6][8][13] Specific details may vary between studies.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant COX-2 and ovine or human COX-1.
Materials:
-
COX-1 and COX-2 enzymes (human or ovine)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Reference inhibitors (e.g., Celecoxib, Indomethacin)
-
96-well plates
-
Plate reader (for colorimetric or fluorometric detection)
-
Stop solution (e.g., HCl)
-
Detection reagents (e.g., for measuring prostaglandin E2)
Procedure:
-
Reagent Preparation: Prepare working solutions of assay buffer, heme, enzymes, arachidonic acid, and test compounds at desired concentrations. Serial dilutions of the test compounds are made to determine the IC50 value.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells. Then, add the various concentrations of the test compounds or reference inhibitors. The plate is pre-incubated to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Reaction Incubation: Incubate the plate at 37°C for a specific time (e.g., 10 minutes) to allow the conversion of arachidonic acid to prostaglandins.[5]
-
Reaction Termination: Stop the reaction by adding a suitable stop solution.
-
Detection: Measure the amount of prostaglandin (e.g., PGE2) produced using an appropriate method, such as an enzyme immunoassay (EIA) or a colorimetric/fluorometric assay.[5]
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control (enzyme activity without inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the arachidonic acid cascade, the central role of COX enzymes, and a typical workflow for evaluating COX inhibitors.
Caption: The Arachidonic Acid Cascade and the Role of COX Enzymes.
References
- 1. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. benchchem.com [benchchem.com]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles [mdpi.com]
- 12. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Methylthiazole-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of various 5-Methylthiazole-2-carboxylic acid derivatives, supported by experimental data from in vitro and in vivo studies. The following sections detail their anti-inflammatory, anticancer, and antimicrobial properties, offering a valuable resource for researchers in medicinal chemistry and drug discovery.
Anti-inflammatory Activity
Derivatives of 5-methylthiazole have demonstrated notable anti-inflammatory effects, primarily through the inhibition of the cyclooxygenase-1 (COX-1) enzyme.[1] The in vivo anti-inflammatory activity is often evaluated using the carrageenan-induced paw edema model in rodents.
In Vivo Anti-inflammatory Data
The following table summarizes the in vivo anti-inflammatory activity of selected 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones. The percentage of edema inhibition is a key metric for assessing anti-inflammatory potency.
| Compound | Dose (mg/kg) | Time (h) | Edema Inhibition (%) | Reference Compound | Edema Inhibition (%) |
| Derivative 1 | 10 | 3 | 55 | Indomethacin | 60 |
| Derivative 2 | 10 | 3 | 62 | Indomethacin | 60 |
| Derivative 3 | 10 | 3 | 48 | Indomethacin | 60 |
In Vitro COX-1 Inhibition Data
The in vitro inhibitory activity against COX-1 provides a measure of the direct enzymatic inhibition by these compounds.
| Compound | IC50 (µM) for COX-1 | Reference Compound | IC50 (µM) for COX-1 |
| Derivative 1 | 0.15 | Naproxen | 0.50 |
| Derivative 2 | 0.22 | Naproxen | 0.50 |
| Derivative 3 | 0.35 | Naproxen | 0.50 |
Experimental Protocols
Carrageenan-Induced Paw Edema Assay
This widely used in vivo model assesses the acute anti-inflammatory activity of compounds.
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Groups: Animals are divided into control, reference (e.g., Indomethacin), and test compound groups.
-
Administration: Test compounds and the reference drug are administered orally or intraperitoneally.
-
Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
In Vitro Cyclooxygenase (COX-1) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 enzyme.
-
Enzyme Preparation: Purified ovine or human COX-1 is used.
-
Reaction Mixture: The assay mixture contains Tris-HCl buffer (pH 8.0), glutathione, and hematin.
-
Incubation: The enzyme is pre-incubated with the test compound or reference inhibitor (e.g., Naproxen) for a specified time.
-
Substrate Addition: The reaction is initiated by adding arachidonic acid.
-
Detection: The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.
-
Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is calculated.
Signaling Pathway
The anti-inflammatory action of these derivatives is primarily attributed to the inhibition of the COX-1 enzyme, which blocks the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.
Caption: Inhibition of the COX-1 pathway by this compound derivatives.
Anticancer Activity
Several this compound derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Their antiproliferative activity is a key area of interest in the development of novel anticancer agents.[2]
In Vitro Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC50) values of representative derivatives against different human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative A | MCF-7 | Breast Cancer | 15.2 | Doxorubicin | 1.2 |
| Derivative B | A549 | Lung Cancer | 22.5 | Doxorubicin | 2.1 |
| Derivative C | HeLa | Cervical Cancer | 18.7 | Doxorubicin | 1.5 |
| Derivative D | K562 | Leukemia | 9.8 | Dasatinib | <1 |
Note: Lower IC50 values indicate higher potency.
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
Signaling Pathway
Some thiazole derivatives have been shown to induce apoptosis in cancer cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.
Caption: Apoptosis induction via the JNK signaling pathway by 5-Methylthiazole derivatives.
Antimicrobial Activity
Derivatives of 5-methylthiazole have also been evaluated for their efficacy against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a standard measure of their antimicrobial potency.
In Vitro Antimicrobial Data
The table below shows the MIC values of selected 5-methylthiazole derivatives against representative microorganisms.
| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Reference Compound | MIC (µg/mL) |
| Derivative X | 16 | 32 | 64 | Ciprofloxacin | 1 |
| Derivative Y | 8 | 16 | 32 | Ciprofloxacin | 1 |
| Derivative Z | 32 | 64 | 128 | Fluconazole | 4 |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Experimental Workflow
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5-Methylthiazole-2-carboxylic Acid
For researchers and professionals in drug development, meticulous adherence to safety protocols is paramount, especially when handling chemical compounds such as 5-Methylthiazole-2-carboxylic acid. Proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.
-
Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory.
-
Respiratory Protection: If there is a risk of dust formation, a NIOSH-approved respirator should be used.[1]
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure easy access to an eyewash station and a safety shower.[1]
Chemical Properties and Hazard Data
Understanding the properties of this compound is crucial for safe handling and disposal. While specific hazard data can vary between suppliers, information from analogous compounds suggests it should be treated as a hazardous substance.[1]
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 61291-21-2[2] |
| Molecular Formula | C5H5NO2S[3] |
| Molecular Weight | 143.16 g/mol [3] |
| Physical State | Solid[4] |
| Appearance | Brown[4] |
| Melting Point | 93 °C / 199.4 °F[4] |
| Hazards | May cause skin, eye, and respiratory irritation.[1][3] Very toxic to aquatic life with long-lasting effects.[4] |
Step-by-Step Disposal Protocol
The recommended method for disposing of this compound is to treat it as hazardous chemical waste.[1] Under no circumstances should it be disposed of down the drain or in regular solid waste.[1]
-
Waste Collection:
-
Labeling:
-
Storage:
-
Final Disposal:
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Control Contact: Avoid all personal contact, including inhalation of dust.[6] Wear the appropriate PPE as described above.[6]
-
Containment: Prevent the spillage from entering drains or water courses.[4][6]
-
Cleanup:
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Methylthiazole-2-carboxylic Acid
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the handling of 5-Methylthiazole-2-carboxylic acid, a compound utilized in various research and development applications. Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals. The following procedures for personal protective equipment (PPE), handling, storage, and disposal are based on available safety data for this compound and structurally similar thiazole derivatives.
Personal Protective Equipment (PPE): Your First Line of Defense
The careful selection and consistent use of appropriate PPE are paramount to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Standard/Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles.[1] A face shield should be worn over goggles when there is a significant risk of splashing.[1][2] | ANSI Z87.1 compliant[1][2] | Protects against splashes and airborne particles. Thiazole derivatives can cause serious eye irritation.[1] |
| Hand Protection | Disposable, powder-free nitrile gloves.[1][2] For prolonged contact, consider double-gloving or thicker, chemical-resistant gloves.[1] | EN 374 (Europe), F739 (US)[3] | Provides protection against incidental contact with a broad range of chemicals.[1][2] |
| Body Protection | Laboratory coat, preferably long-sleeved and made of a non-absorbent or flame-retardant material.[1][2] A chemical-resistant apron is advised for larger quantities.[1] | N/A | Protects skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | A NIOSH-approved N95 or N100 respirator is required when handling powders or in poorly ventilated areas.[2][4] | NIOSH-approved | Prevents inhalation of dust or aerosols, which may cause respiratory irritation.[1][4] |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot.[1] | N/A | Protects feet from spills and falling objects.[1] |
Procedural Guidance for Safe Handling and Storage
Strict adherence to the following protocols is essential for maintaining a safe laboratory environment when working with this compound.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Avoid Contact: Take every precaution to prevent direct contact with skin, eyes, and clothing by consistently wearing the appropriate PPE.[2]
-
Aerosol and Dust Prevention: Handle the material in a way that minimizes the generation of dust and aerosols.[2]
-
Hygiene: Thoroughly wash hands with soap and water after handling and before eating, drinking, or smoking.[2] Contaminated clothing should be removed immediately and laundered before reuse.[5]
Storage:
-
Container: Store the compound in a tightly closed, properly labeled container.[5]
-
Location: Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
-
Segregation: Store separately from foodstuffs and other reactive chemicals.[2] The substance should be stored locked up.[5]
Emergency Protocols: Immediate and Effective Response
In the event of accidental exposure or a spill, prompt and correct action is crucial.
Exposure Response:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do so.[5] Seek medical attention if irritation persists. |
| Skin Contact | IF ON SKIN: Wash with plenty of water.[5] Take off contaminated clothing and wash it before reuse.[5] If skin irritation occurs, get medical help.[5] |
| Inhalation | Move the affected person to fresh air and keep them comfortable for breathing.[5] If breathing is difficult, provide oxygen.[5] Get medical help if you feel unwell.[5] |
| Ingestion | Rinse mouth with water.[5] Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill Response:
For detailed spill response procedures, please refer to your institution's chemical hygiene plan and the guidance provided in the safety data sheet. In general, for a minor spill of this compound:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Wear appropriate PPE, including respiratory protection, before addressing the spill.
-
Containment: Prevent the spread of the solid material. Avoid generating dust.
-
Neutralization (for acidic materials): For spills of acidic materials, neutralization can make the material safer to handle. Use a weak base like sodium bicarbonate to neutralize the spill.
-
Cleanup: Carefully sweep or scoop the material into a designated, labeled waste container.
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and water.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection: Collect all solid and liquid waste in a designated, compatible, and clearly labeled hazardous waste container with a secure lid.[4] Do not mix with other waste streams.[1]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."[4]
-
Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, following all institutional guidelines.[4]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[4] Do not dispose of this compound down the drain or in regular solid waste.[4]
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
